Gancaonin M
Description
This compound has been reported in Glycyrrhiza uralensis and Corethrodendron multijugum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPIQXHEKZHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318202 | |
| Record name | Gancaonin M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129145-51-3 | |
| Record name | Gancaonin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gancaonin M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gancaonin M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V2QU83B8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gancaonin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 - 141 °C | |
| Record name | Gancaonin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gancaonin M: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Gancaonin M, a prenylated isoflavone found in the roots of Glycyrrhiza uralensis. This document synthesizes available data to support further research and development efforts.
Chemical Identity and Properties
This compound is a naturally occurring isoflavone, a class of flavonoids known for their diverse biological activities. Its chemical structure is characterized by a 4'-O-methylisoflavone backbone with a prenyl group substitution.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | [1][2] |
| Synonyms | 5,7-dihydroxy-4'-methoxy-8-prenylisoflavone | [3] |
| CAS Number | 129145-51-3 | [1][2] |
| Molecular Formula | C21H20O5 | [1][2] |
| Molecular Weight | 352.38 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 139 - 141 °C | [2] |
| Solubility | Water: 0.2753 mg/L (estimated) | [3] |
| XLogP3-AA | 4.9 | [2] |
Biological Activity and Potential Therapeutic Applications
While specific research on this compound is limited, the broader class of prenylated isoflavones from Glycyrrhiza uralensis exhibits a range of promising biological activities.[3][4][5] These include anti-inflammatory, antimicrobial, and anticancer effects.[3][5][6] The prenyl group is thought to enhance the bioactivity of flavonoids by increasing their lipophilicity and ability to interact with cellular membranes.[7]
Due to the scarcity of direct studies on this compound, the biological activities of the structurally similar compound Gancaonin G are presented below as a point of reference.
Table 2: Reported Biological Activities of Gancaonin G
| Activity | Target Organism/Cell Line | Observed Effect | Source |
| Antibacterial | Streptococcus mutans | Growth inhibition | [8] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Growth inhibition | [8] |
Mechanism of Action: Insights from a Structurally Related Compound
Detailed mechanistic studies on this compound have not yet been published. However, research on the closely related prenylated isoflavone, Gancaonin N , provides valuable insights into the potential signaling pathways modulated by this class of compounds. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[8][9]
These pathways are critical regulators of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of protein phosphorylation events activates transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes. Gancaonin N has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK and p38) and prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the inflammatory cascade.[8][9] Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Proposed Signaling Pathway of this compound in Inflammation
The following diagram illustrates the proposed mechanism of action of this compound in modulating the NF-κB and MAPK signaling pathways, based on the findings for Gancaonin N.
Experimental Protocols
This section outlines generalized experimental protocols for the extraction, isolation, and biological evaluation of this compound, based on methodologies reported for similar compounds from Glycyrrhiza uralensis.
Extraction and Isolation of this compound
The following workflow describes a typical procedure for the isolation of prenylated isoflavones from the roots of Glycyrrhiza uralensis.
Detailed Protocol:
-
Plant Material: Dried roots of Glycyrrhiza uralensis are ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature with agitation for a specified period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated.
-
Chromatographic Separation:
-
Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform (CHCl3) and methanol (MeOH) to separate compounds based on polarity.
-
Sephadex LH-20 and ODS Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography (eluted with methanol) and/or octadecylsilane (ODS) reverse-phase column chromatography (eluted with a gradient of methanol and water).
-
-
Compound Identification: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of this compound in a cell-based model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentration range of this compound, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Quantification of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Cells are treated with this compound and/or LPS for appropriate time points.
-
Total cell lysates or nuclear/cytoplasmic fractions are prepared.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-p38, NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Future Directions
The preliminary data on this compound and its related compounds suggest a promising avenue for the development of new therapeutic agents, particularly for inflammatory conditions. Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of the pharmacological activities of pure this compound, including its antimicrobial, anticancer, and antioxidant properties, is warranted.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.
Conclusion
This compound is a prenylated isoflavone with significant potential for further investigation as a lead compound in drug discovery. While direct evidence of its biological activity is still emerging, the well-documented pharmacological properties of structurally related compounds from Glycyrrhiza uralensis provide a strong rationale for its continued study. The experimental frameworks and mechanistic insights presented in this guide are intended to facilitate and accelerate future research in this area.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures: A Case Study with Five Closely Related Licorice Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavonoids and coumarins from Glycyrrhiza uralensis: antibacterial activity against oral pathogens and conversion of isoflavans into isoflavan-quinones during purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin M: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gancaonin M is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of this compound and a detailed account of its isolation from the roots of Glycyrrhiza uralensis, commonly known as licorice. This document synthesizes available scientific literature to offer comprehensive experimental protocols, quantitative data, and a discussion of the compound's potential biological significance, including its putative mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Source
This compound is a naturally occurring flavonoid.[1] The primary and most well-documented botanical source of this compound is the root of Glycyrrhiza uralensis Fisch., a species of licorice belonging to the Fabaceae family.[1] This plant is a cornerstone of traditional Chinese medicine and its roots are known to be a rich reservoir of various bioactive compounds, including triterpenoid saponins and a diverse array of flavonoids. Several other related prenylated flavonoids, such as Gancaonin I, K, and N, have also been isolated from Glycyrrhiza species.
Isolation Methodologies
The isolation of this compound from its natural source is a multi-step process that involves extraction followed by chromatographic separation. While a singular, universally adopted protocol for this compound does not exist, a general methodology can be compiled from the established procedures for isolating flavonoids from Glycyrrhiza uralensis.
General Experimental Workflow
The isolation process typically begins with the extraction of dried and powdered plant material, followed by a series of chromatographic steps to purify the target compound.
References
Glycyrrhiza uralensis: A Technical Guide to the Isolation and Characterization of Gancaonins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb renowned for its extensive use in traditional medicine and as a natural sweetener. Its roots and rhizomes are a rich reservoir of bioactive compounds, primarily triterpenoid saponins and a diverse array of flavonoids. Among these, the prenylated isoflavones, including the Gancaonin series, have garnered significant scientific interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and quantification of Gancaonins from Glycyrrhiza uralensis.
While several Gancaonins, such as Gancaonin N and Gancaonin I, have been the subject of research, specific information regarding Gancaonin M (CAS 129145-51-3) is notably limited in publicly available scientific literature.[1][2] Therefore, this document will focus on the general protocols applicable to the isolation and characterization of this class of compounds, using more extensively studied Gancaonins as illustrative examples for biological activity and mechanistic pathways.
Extraction of Total Flavonoids from Glycyrrhiza uralensis
The initial step in isolating this compound and other prenylated flavonoids is the efficient extraction of total flavonoids from the dried roots and rhizomes of Glycyrrhiza uralensis. A variety of extraction techniques have been employed, with solvent extraction being the most common. The choice of solvent and extraction conditions significantly impacts the yield and profile of the extracted flavonoids.
Experimental Protocol: Ultrasonic-Assisted Solvent Extraction
This protocol describes a common and efficient method for obtaining a crude flavonoid-rich extract.
-
Plant Material Preparation: Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder (approximately 40-60 mesh) to increase the surface area for solvent penetration.
-
Solvent Selection: A 70% ethanol-water solution is prepared as the extraction solvent.
-
Extraction Process:
-
The powdered plant material is mixed with the 70% ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
The mixture is subjected to ultrasonic-assisted extraction for 40-60 minutes at a controlled temperature of 50-60°C.
-
The extraction is typically repeated twice to ensure maximum recovery of flavonoids.
-
-
Filtration and Concentration: The resulting extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent like petroleum ether to remove lipids and chlorophyll. The aqueous layer is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid content. The ethyl acetate fraction is collected and concentrated to dryness.
Table 1: Comparison of Extraction Methods for Flavonoids from Glycyrrhiza uralensis
| Extraction Method | Solvent | Temperature (°C) | Time | Key Parameters/Observations |
| Maceration | 95% Ethanol | Room Temperature | 72 hours | Simple but time-consuming; may result in lower yields compared to other methods. |
| Reflux Extraction | 70% Ethanol | Boiling Point | 2-3 hours | Higher extraction efficiency than maceration due to elevated temperature. |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 50-60 | 40-60 min | Enhanced extraction efficiency and reduced time due to cavitation effects.[3] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | Not specified | 5 min | Rapid extraction with high efficiency; requires specialized equipment. |
| Deep Eutectic Solvents (DES) | Choline Chloride:Lactic Acid (1:1) | 50 | 41 min | A "green" extraction method with high efficiency.[3] |
Isolation and Purification of Individual Gancaonins
Following the initial extraction and fractionation, chromatographic techniques are essential for the isolation and purification of individual Gancaonins from the flavonoid-rich extract. A multi-step chromatographic approach is typically required to achieve high purity.
Experimental Protocol: Multi-Step Chromatography
-
Macroporous Resin Column Chromatography:
-
The ethyl acetate fraction is dissolved in a minimal amount of methanol and adsorbed onto a macroporous resin (e.g., AB-8).
-
The column is first washed with distilled water to remove sugars and other polar impurities.
-
The flavonoids are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those rich in the target compounds.
-
-
Silica Gel Column Chromatography:
-
The flavonoid-rich fractions from the macroporous resin are combined, concentrated, and subjected to silica gel column chromatography.
-
A gradient mobile phase of chloroform-methanol or hexane-ethyl acetate is commonly used for elution.
-
Fractions are again collected and analyzed by TLC. Fractions with similar profiles are pooled.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The semi-purified fractions containing the target Gancaonin are further purified by Prep-HPLC on a C18 column.
-
An isocratic or gradient mobile phase of methanol-water or acetonitrile-water is used for elution.
-
The elution is monitored by a UV detector, and the peak corresponding to the target Gancaonin is collected.
-
The collected fraction is concentrated to yield the purified compound. The purity is then confirmed by analytical HPLC and the structure elucidated by spectroscopic methods (MS, NMR).
-
Visualization: Experimental Workflow for Gancaonin Isolation
Caption: A generalized workflow for the isolation of Gancaonins.
Quantitative Analysis of Gancaonins
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the standard methods for the quantitative analysis of flavonoids in Glycyrrhiza uralensis extracts.
Experimental Protocol: HPLC-DAD Quantitative Analysis
-
Standard Preparation: A stock solution of a purified Gancaonin standard is prepared in methanol. A series of calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The dried flavonoid extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a Diode Array Detector (DAD). Typical conditions are outlined in Table 2.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard. The concentration of the Gancaonin in the sample is determined by interpolating its peak area on the calibration curve.
Table 2: Typical HPLC Conditions for Flavonoid Analysis in Glycyrrhiza uralensis
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient Program | A typical gradient might be: 0-20 min, 15-30% A; 20-40 min, 30-60% A; 40-50 min, 60-80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 276 nm |
| Injection Volume | 10-20 µL |
Biological Activity and Signaling Pathways of Gancaonins (Case Study: Gancaonin N)
Due to the lack of specific biological data for this compound, this section will focus on the well-documented activities of the structurally related Gancaonin N as a representative example of the potential pharmacology of this compound class. Gancaonin N has been shown to possess significant anti-inflammatory properties.[4][5]
Anti-inflammatory Effects of Gancaonin N
Studies have demonstrated that Gancaonin N can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.[4][5] This includes the reduction of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of Gancaonin N are attributed to its ability to modulate key intracellular signaling pathways.[4] Specifically, Gancaonin N has been shown to inhibit the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38.[4] Furthermore, it inhibits the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[4] The inactivation of these pathways leads to a downstream reduction in the expression of inflammatory genes.
Table 3: Quantitative Data on the Anti-inflammatory Activity of Gancaonin N
| Assay | Cell Line | Stimulant | Effect of Gancaonin N | IC50 Value |
| NO Production | RAW 264.7 | LPS | Inhibition | Not explicitly reported, significant inhibition at 5-40 µM |
| PGE2 Production | RAW 264.7 | LPS | Inhibition | Not explicitly reported, significant inhibition at 20-40 µM |
| TNF-α Expression | A549 | LPS | Inhibition | Not explicitly reported, significant inhibition at 20-40 µM |
| IL-1β Expression | A549 | LPS | Inhibition | Not explicitly reported, significant inhibition at 20-40 µM |
| IL-6 Expression | A549 | LPS | Inhibition | Not explicitly reported, significant inhibition at 10-40 µM |
Data synthesized from studies on the anti-inflammatory effects of Gancaonin N.[4][5]
Visualization: Gancaonin N Modulation of the NF-κB/MAPK Signaling Pathway
Caption: Gancaonin N inhibits inflammatory responses via the MAPK and NF-κB pathways.
Conclusion
Glycyrrhiza uralensis is a valuable natural source of Gancaonins, a class of prenylated isoflavones with potential therapeutic applications. While the methodologies for the extraction, isolation, and quantification of these compounds are well-established, research has predominantly focused on a limited number of Gancaonins. The biological activities and mechanisms of action of many, including this compound, remain largely unexplored. This technical guide provides a foundational framework for researchers to pursue the isolation and characterization of these lesser-known compounds. Further investigation into the full spectrum of Gancaonins within Glycyrrhiza uralensis is warranted to unlock their full therapeutic potential.
References
- 1. Showing Compound this compound (FDB018367) - FooDB [foodb.ca]
- 2. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gancaonin M: Molecular Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoflavonoid Gancaonin M, a natural compound isolated from Glycyrrhiza uralensis. This document details its fundamental physicochemical properties and explores its potential biological activities through a review of related compounds and relevant experimental methodologies.
Physicochemical Properties of this compound
This compound is a prenylated isoflavone, a class of compounds known for their diverse pharmacological activities.[1] The structural and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₅ | [PubChem] |
| Molecular Weight | 352.4 g/mol | [PubChem] |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [PubChem] |
| CAS Number | 129145-51-3 | [PubChem] |
| Physical Description | Solid | [HMDB] |
| Melting Point | 139 - 141 °C | [HMDB] |
Table 1: Summary of the physicochemical properties of this compound.
Biological Activity and Therapeutic Potential
While specific high-throughput screening data for this compound is not extensively available in the public domain, related flavonoids from Glycyrrhiza uralensis have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Gancaonin N, a closely related isoflavone, has been shown to attenuate inflammatory responses by downregulating the NF-κB/MAPK pathway.[1][4] Given the structural similarity, it is plausible that this compound exhibits a comparable mechanism of action.
Experimental Protocols for Bioactivity Assessment
3.1. Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentration of this compound.
-
Cell Culture: RAW264.7 or A549 cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 μM) for 24 hours.
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
3.2. Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment: RAW264.7 cells are seeded in a 6-well plate (6 × 10⁵ cells/well). The cells are pre-treated with this compound for 2 hours before stimulation with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.[5]
-
Griess Reaction: The cell culture supernatant is mixed with Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
3.3. Western Blot Analysis for Inflammatory Mediators
This technique is used to quantify the protein expression levels of key inflammatory markers.
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) and then with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Anti-inflammatory Assessment Workflow
Postulated Signaling Pathway
Based on studies of the related compound Gancaonin N, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[4] These pathways are critical regulators of the inflammatory response.
Upon stimulation by inflammatory agents like LPS, Toll-like receptors (TLRs) on the cell surface are activated. This triggers a downstream cascade involving the activation of MAPK proteins (ERK, JNK, p38) and the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65 subunit. In the nucleus, NF-κB p65 acts as a transcription factor, promoting the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1] this compound likely inhibits the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB p65, thereby suppressing the expression of these inflammatory mediators.[4]
Postulated NF-κB/MAPK Signaling Pathway Inhibition by this compound
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. The provided physicochemical data, along with the outlined experimental protocols and postulated mechanism of action based on related compounds, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural isoflavone. Future studies should focus on validating these hypotheses through direct experimental evaluation of this compound.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Gancaonin M: A Technical Guide on its Discovery, Chemistry, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gancaonin M is a prenylated isoflavone, a class of naturally occurring phenolic compounds. This document provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed information on its isolation and structure elucidation, as well as a summary of its known, albeit limited, biological data. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.
Introduction
This compound is a flavonoid that belongs to the isoflavone subclass, characterized by a 3-phenylchromen-4-one backbone. It is distinguished by the presence of a prenyl group, a five-carbon isoprenoid unit, attached to its core structure. Flavonoids, in general, are a diverse group of secondary metabolites in plants with a wide range of reported biological activities. The prenylation of flavonoids can significantly enhance their biological properties, including their antimicrobial, anti-inflammatory, and anticancer activities.
**2. Discovery and History
This compound was first isolated from the aerial parts of Glycyrrhiza uralensis Fisch. et DC. (Leguminosae), a plant species commonly known as Chinese licorice. The discovery and structure elucidation of this compound, along with four other new prenylated flavonoids (Gancaonins L, N, O, and P), were reported in a 1990 publication in the journal HETEROCYCLES by Fukai et al.[1][2][3][4][5]. The structure of this compound was determined to be 8-prenylated 5,7-dihydroxy-4′-methoxyisoflavone based on spectroscopic evidence[1][2][3][4][5]. In addition to Glycyrrhiza uralensis, this compound has also been reported to be a constituent of Corethrodendron multijugum.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₅ | - |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | - |
| CAS Number | 129145-51-3 | - |
| Molecular Weight | 352.38 g/mol | [6] |
| Appearance | Not Reported | - |
| Purity | 97.13% (Commercially available standard) | [6] |
Experimental Protocols
Isolation of this compound from Glycyrrhiza uralensis
The following is a generalized protocol based on typical flavonoid isolation procedures, as the detailed experimental methodology from the original discovery paper by Fukai et al. (1990) is not fully available in the public domain. Researchers should refer to the original publication for the precise protocol.
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Collection and Preparation: The aerial parts of Glycyrrhiza uralensis are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Prenylated flavonoids like this compound are typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components. Further purification can be achieved using Sephadex LH-20 column chromatography.
-
Final Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to obtain the pure compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy (UV-Vis): To determine the electronic absorption properties characteristic of the flavonoid chromophore.
-
Infrared Spectroscopy (IR): To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the complete chemical structure, including the connectivity of atoms and the stereochemistry.
Biological Activities and Mechanism of Action
Detailed studies on the biological activities of this compound are limited. However, flavonoids isolated from Glycyrrhiza species are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties[6][7].
A computational study suggested that this compound may act as a modulator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in the metabolism of xenobiotics and drugs.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of other prenylated flavonoids from Glycyrrhiza species, this compound could potentially modulate inflammatory pathways. For instance, Gancaonin N, a closely related compound, has been shown to attenuate the inflammatory response by downregulating the NF-κB/MAPK pathway.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC₅₀ or EC₅₀ values, from biological assays specifically for this compound. Further research is required to quantify its biological activities.
Conclusion and Future Perspectives
This compound is a prenylated isoflavone with a well-defined chemical structure, first isolated from Glycyrrhiza uralensis. While the initial discovery and characterization have been established, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. The known pharmacological properties of related prenylated flavonoids from Glycyrrhiza species suggest that this compound may possess valuable anti-inflammatory, antioxidant, or other bioactivities.
Future research should focus on:
-
In-depth investigation of the biological activities of this compound using a variety of in vitro and in vivo models.
-
Elucidation of its mechanism of action, including the identification of specific molecular targets and signaling pathways.
-
Quantitative assessment of its potency and efficacy in various biological assays.
-
Evaluation of its pharmacokinetic and toxicological profiles to determine its potential as a drug lead.
This technical guide serves as a starting point for stimulating further research into this potentially valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological insights and therapeutic potential of Glycyrrhiza uralensis and its bioactive compounds: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin M: A Technical Guide to Biological Activity Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological activities of "Gancaonin M" is limited in publicly available scientific literature. This guide will focus on the well-documented biological activities of the closely related compound, Gancaonin N, as a representative model for this class of prenylated isoflavones. The methodologies and pathways described are likely applicable to the screening and study of this compound and other related flavonoids.
Introduction
Gancaonins are a class of prenylated isoflavonoids isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine.[1][2] These compounds have garnered scientific interest for their potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.[3][4][5] This guide provides a comprehensive overview of the biological activity screening of Gancaonin N, with a focus on its anti-inflammatory effects, the underlying molecular mechanisms, and detailed experimental protocols.
Anti-inflammatory Activity of Gancaonin N
Gancaonin N has demonstrated significant anti-inflammatory effects in in vitro models of acute pneumonia.[1][6][7] Studies have shown that it can effectively reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and alveolar epithelial (A549) cell lines.[1][6][7]
Inhibition of Inflammatory Mediators
Gancaonin N has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 cells.[1][6][7] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][6][7]
Reduction of Pro-inflammatory Cytokines
In LPS-stimulated A549 cells, Gancaonin N significantly reduces the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][6] These cytokines play a crucial role in the amplification of the inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Gancaonin N.
Table 1: Effect of Gancaonin N on Cell Viability
| Cell Line | Gancaonin N Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| RAW264.7 | 5 - 40 | 24 | No significant cytotoxicity observed |
| A549 | 5 - 40 | 24 | No significant cytotoxicity observed |
| Data from MTT assays.[7] |
Table 2: Inhibition of Inflammatory Mediators by Gancaonin N in LPS-stimulated RAW264.7 Cells
| Mediator | Gancaonin N Concentration (µM) | Inhibition |
| NO | 5 - 40 | Dose-dependent reduction |
| PGE2 | 5 - 40 | Dose-dependent reduction |
| iNOS Protein | 5 - 40 | Dose-dependent reduction |
| COX-2 Protein | 5 - 40 | Dose-dependent reduction |
| Cells were pretreated with Gancaonin N for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.[7] |
Table 3: Inhibition of Pro-inflammatory Cytokines and COX-2 by Gancaonin N in LPS-stimulated A549 Cells
| Protein | Gancaonin N Concentration (µM) | Inhibition |
| TNF-α | 5 - 40 | Dose-dependent reduction |
| IL-1β | 5 - 40 | Dose-dependent reduction |
| IL-6 | 5 - 40 | Dose-dependent reduction |
| COX-2 | 5 - 40 | Dose-dependent reduction |
| Cells were pretreated with Gancaonin N for 2 hours, followed by stimulation with 5 µg/mL LPS for 24 hours.[7] |
Molecular Mechanisms of Action
Gancaonin N exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6][8]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Gancaonin N has been shown to inhibit the nuclear translocation of NF-κB p65 in LPS-stimulated A549 cells.[1]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK) and p38 MAPK, also plays a critical role in regulating the inflammatory response.[1][8] LPS stimulation leads to the phosphorylation and activation of ERK and p38, which in turn activate downstream targets involved in the production of inflammatory mediators. Gancaonin N has been observed to inhibit the phosphorylation of both ERK and p38 in LPS-stimulated A549 cells.[1][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to screen the biological activity of Gancaonin N.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages) and A549 (human alveolar epithelial cells) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Gancaonin N for a specified pretreatment time (e.g., 2 hours) before stimulation with LPS (1-5 µg/mL) for the desired duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the compound.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of Gancaonin N for 24 hours.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of NO, an inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[7]
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-ERK, p-p38, NF-κB p65, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
Immunofluorescence
This technique is used to visualize the subcellular localization of proteins.
-
Principle: Cells are fixed and permeabilized, and then a specific primary antibody is used to label the protein of interest. A fluorescently labeled secondary antibody is then used to visualize the primary antibody.
-
Protocol:
-
Grow cells on coverslips in a culture plate and treat as described.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with the primary antibody (e.g., anti-NF-κB p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathways
Caption: Gancaonin N inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for screening the biological activity of Gancaonin compounds.
Other Potential Biological Activities
While the anti-inflammatory properties are well-documented for Gancaonin N, other gancaonins have shown different biological activities. For instance, Gancaonin G has demonstrated antibacterial activity against Streptococcus mutans and MRSA strains.[4] Gancaonin I has been identified as an inhibitor of human carboxylesterase 2 (hCES2A), an enzyme involved in the metabolism of various drugs.[9] These findings suggest that the gancaonin family of compounds may have a broad range of therapeutic applications worth exploring.
Conclusion
Gancaonin N, a prenylated isoflavone from Glycyrrhiza uralensis, exhibits potent anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for screening the biological activities of this compound and other related flavonoids. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential in various diseases, including inflammatory disorders, bacterial infections, and cancer.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proceedings.science [proceedings.science]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unraveling the Therapeutic Potential of Gancaonin M: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Gancaonin M, a flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), is a natural compound of interest within the broader class of isoflavones, which are recognized for their diverse pharmacological activities.[1] Despite its classification among bioactive flavonoids, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of this compound's specific therapeutic targets and mechanisms of action. At present, detailed experimental studies elucidating its biological effects, quantitative efficacy, and impact on cellular signaling pathways are not available.
This technical guide addresses the current state of knowledge regarding this compound and, in light of the limited specific data, provides an in-depth analysis of a closely related and more extensively studied compound, Gancaonin N. The information presented herein for Gancaonin N may offer potential avenues for future research into the therapeutic activities of this compound, with the critical understanding that these are distinct molecules and their biological activities may not be identical.
The Paucity of Data on this compound
Searches of prominent scientific databases and literature repositories have yielded minimal specific information on the biological activity of this compound. Its existence as a natural product within Glycyrrhiza uralensis is documented, but research into its pharmacological profile is lacking.[1] Therefore, a detailed exposition on its therapeutic targets, supported by quantitative data and experimental protocols, cannot be provided at this time.
Gancaonin N: A Potential Surrogate for Mechanistic Insights
In contrast to this compound, the related isoflavone Gancaonin N has been the subject of multiple studies, particularly focusing on its anti-inflammatory properties. These investigations have identified key signaling pathways modulated by Gancaonin N, offering a plausible, albeit speculative, framework for investigating this compound.
Anti-Inflammatory Effects of Gancaonin N
Gancaonin N has demonstrated significant anti-inflammatory activity in various in vitro models.[2][3] The primary mechanism underlying this effect is the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4]
Key Therapeutic Targets of Gancaonin N:
-
NF-κB Pathway: Gancaonin N has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. This action prevents the transcription of pro-inflammatory genes.[2][3]
-
MAPK Pathway: The phosphorylation of key kinases in the MAPK cascade, specifically Extracellular signal-Regulated Kinase (ERK) and p38, is attenuated by Gancaonin N.[2] The MAPK pathway is crucial for regulating the production of inflammatory mediators.[2]
The inhibitory actions of Gancaonin N on these pathways lead to a reduction in the expression and production of several key inflammatory molecules.
Table 1: Quantitative Effects of Gancaonin N on Inflammatory Mediators
| Mediator | Cell Line | Stimulant | Gancaonin N Concentration | Observed Effect |
| Nitric Oxide (NO) | RAW264.7 | LPS | Not specified | Inhibition of production.[2] |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | Not specified | Inhibition of production.[2] |
| iNOS | RAW264.7 | LPS | Not specified | Reduced protein expression.[2] |
| COX-2 | RAW264.7 | LPS | Not specified | Reduced protein expression.[2] |
| TNF-α | A549 | LPS | Not specified | Significantly reduced expression.[2][3] |
| IL-1β | A549 | LPS | Not specified | Significantly reduced expression.[2] |
| IL-6 | A549 | LPS | Not specified | Significantly reduced expression.[2][3] |
LPS: Lipopolysaccharide; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor necrosis factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.
Signaling Pathways Modulated by Gancaonin N
The anti-inflammatory effects of Gancaonin N are orchestrated through its modulation of the interconnected NF-κB and MAPK signaling cascades.
Caption: Gancaonin N inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Experimental Protocols for Investigating Gancaonin N (and potentially this compound)
The following are generalized experimental protocols based on studies of Gancaonin N that could be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages) and A549 (human lung carcinoma) cells are commonly used for in vitro inflammation studies.[2]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The expression levels of target genes (e.g., TNF-α, IL-1β, IL-6, COX-2) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-p38, p38, p-p65, p65, iNOS, COX-2, and a loading control like β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for investigating the anti-inflammatory effects of this compound.
Future Directions and Conclusion
While there is a notable absence of research on the therapeutic targets of this compound, the available data on the structurally similar Gancaonin N provides a strong rationale for investigating its potential anti-inflammatory properties. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its effects on the NF-κB and MAPK signaling pathways in relevant cellular models of inflammation. Such research is crucial to unlock the potential therapeutic applications of this understudied natural product. Until such data becomes available, any discussion of this compound's therapeutic targets must remain speculative and guided by the findings for related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Preliminary Insights into the Mechanism of Action of Gancaonin M: A Technical Guide Based on the Closely Related Isoflavone Gancaonin N
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct comprehensive studies on the mechanism of action of Gancaonin M are limited in the currently available scientific literature. This document provides a detailed technical overview of the preliminary studies on Gancaonin N, a structurally similar prenylated isoflavone isolated from the same plant species, Glycyrrhiza uralensis. The findings on Gancaonin N offer valuable insights into the potential pharmacological activities of this compound and related compounds.
Introduction
This compound is a prenylated isoflavone found in Glycyrrhiza uralensis (licorice root), a plant with a long history of use in traditional medicine.[1] While specific research on this compound's mechanism of action is still emerging, studies on the related compound Gancaonin N provide a strong foundation for understanding its potential anti-inflammatory properties. This guide synthesizes the current knowledge on Gancaonin N, focusing on its effects on key inflammatory signaling pathways, and presents the data in a structured format for researchers.
Core Mechanism of Action: Anti-inflammatory Effects
Preliminary studies indicate that Gancaonin N exerts its anti-inflammatory effects primarily by downregulating the NF-κB and MAPK signaling pathways.[2][3] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
Gancaonin N has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated A549 lung carcinoma cells.[2] This inhibition prevents the transcription of genes encoding various pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target of Gancaonin N. In LPS-induced A549 cells, Gancaonin N effectively suppressed the phosphorylation of ERK and p38, indicating its ability to modulate this critical inflammatory signaling cascade.[2][4]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data from in vitro studies on Gancaonin N, demonstrating its dose-dependent inhibitory effects on various inflammatory markers.
Table 1: Effect of Gancaonin N on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of Gancaonin N (µM) | Inhibition |
| Nitric Oxide (NO) | 5, 10, 20, 40 | Dose-dependent reduction |
| Prostaglandin E2 (PGE2) | 5, 10, 20, 40 | Dose-dependent reduction |
| Inducible Nitric Oxide Synthase (iNOS) | 5, 10, 20, 40 | Dose-dependent reduction in protein expression |
| Cyclooxygenase-2 (COX-2) | 5, 10, 20, 40 | Dose-dependent reduction in protein expression |
Data extracted from studies on LPS-stimulated RAW264.7 cells.[2][3]
Table 2: Effect of Gancaonin N on Pro-inflammatory Cytokines and COX-2 in LPS-Induced A549 Cells
| Pro-inflammatory Marker | Concentration of Gancaonin N (µM) | Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | 5, 10, 20, 40 | Significant reduction in protein expression |
| Interleukin-1beta (IL-1β) | 5, 10, 20, 40 | Significant reduction in protein expression |
| Interleukin-6 (IL-6) | 5, 10, 20, 40 | Significant reduction in protein expression |
| Cyclooxygenase-2 (COX-2) | 5, 10, 20, 40 | Significant reduction in protein expression |
Data extracted from studies on LPS-stimulated A549 cells.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of Gancaonin N.
Cell Viability Assay (MTT Assay)
-
Cell Lines: RAW264.7 murine macrophages and A549 human lung carcinoma cells.
-
Procedure:
-
Cells were seeded in a 96-well plate at a density of 1 × 10⁴ cells/well.
-
After 24 hours, the cells were treated with varying concentrations of Gancaonin N (0–40 μM) for an additional 24 hours.
-
The culture medium was then removed, and 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Following incubation, the formazan crystals were dissolved in a suitable solvent.
-
The absorbance was measured at 540 nm using a microplate reader.
-
-
Results: Gancaonin N did not exhibit cytotoxicity in RAW264.7 and A549 cells at concentrations up to 40 μM.[2][5]
Nitric Oxide (NO) Assay
-
Cell Line: RAW264.7 cells.
-
Procedure:
-
Cells were seeded in a 6-well plate at a density of 6 × 10⁵ cells/well.
-
The cells were pretreated with Gancaonin N (5–40 μM) for 2 hours before stimulation with 1 μg/mL of LPS.
-
After 24 hours of incubation, the culture medium was collected.
-
An equal volume of Griess reagent was mixed with the culture medium and allowed to react for 10 minutes.
-
The absorbance was measured at 540 nm.[5]
-
Immunoblotting for Protein Expression Analysis
-
Cell Lines: RAW264.7 and A549 cells.
-
Procedure:
-
Cells were pretreated with Gancaonin N (5–40 μM) for 2 hours and then stimulated with LPS (1 μg/mL for RAW264.7 and 5 μg/mL for A549) for 24 hours.
-
Total cell lysates were prepared using a lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, TNF-α, IL-1β, IL-6, p-ERK, p-p38, and NF-κB p65 overnight at 4°C.
-
After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Gancaonin M: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gancaonin M, a prenylated isoflavone primarily isolated from the roots of Glycyrrhiza uralensis Fisch, presents a promising scaffold for drug discovery and development.[1] As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited publicly available experimental data for this specific compound, this document also furnishes detailed experimental protocols for determining its solubility and stability profiles, drawing from established methodologies for flavonoids and isoflavones. Furthermore, this guide includes workflow diagrams and a representative signaling pathway to aid researchers in their investigations.
Physicochemical Properties of this compound
This compound is classified as a 4'-O-methylisoflavone.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₅ | PubChem[3] |
| Molecular Weight | 352.39 g/mol | PubChem[3] |
| Melting Point | 139 - 141 °C | FooDB[2] |
| Water Solubility (Estimated) | 0.2753 mg/L at 25 °C | The Good Scents Company[4] |
| Experimental Water Solubility | Not Available | FooDB[2] |
Note: The provided water solubility is an estimated value. Experimentally determined data is crucial for accurate formulation development.
Solubility Profile: Experimental Protocol
A comprehensive understanding of a compound's solubility in various solvents is critical for formulation, purification, and analytical method development. The following protocol outlines a standard procedure for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity solid)
-
Solvents:
-
Purified Water (Type I)
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.8, 6.8, 7.4)
-
Ethanol (95% and absolute)
-
Methanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm)
Experimental Workflow: Solubility Determination
References
Spectroscopic and Mechanistic Analysis of Gancaonin M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin M, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), is a subject of growing interest within the scientific community. Its potential therapeutic properties, particularly its anti-inflammatory effects, warrant a detailed understanding of its chemical structure and biological activity. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it delves into the elucidated signaling pathways through which this compound and related compounds exert their biological effects. Detailed experimental protocols for the isolation and analysis of this compound are also provided to facilitate further research and development.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C21H20O5. The primary ionization method for this class of compounds is electrospray ionization (ESI), typically observed in negative ion mode as the deprotonated molecule [M-H]⁻.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C21H20O5 | PubChem CID 14604078 |
| Molecular Weight | 352.38 g/mol | PubChem CID 14604078 |
| Ionization Mode | ESI, Negative | PubChem CID 14604078 |
| Precursor Ion (m/z) | 351 [M-H]⁻ | PubChem CID 14604078 |
Table 2: MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 351)
| Fragment Ion (m/z) | Relative Abundance (%) | Putative Fragment |
| 336 | 100 | [M-H-CH3]⁻ |
| 296 | 35 | [M-H-C4H7]⁻ |
| 351 | 26 | [M-H]⁻ |
| 328 | 8 | [M-H-C2H3O]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
The structural elucidation of this compound has been accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for the proton and carbon atoms of the this compound structure.
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 7.92 | s | |
| 6 | 6.35 | s | |
| 2' | 7.42 | d | 8.5 |
| 3' | 6.95 | d | 8.5 |
| 5' | 6.95 | d | 8.5 |
| 6' | 7.42 | d | 8.5 |
| 1'' | 3.35 | d | 7.0 |
| 2'' | 5.25 | t | 7.0 |
| 4'' | 1.75 | s | |
| 5'' | 1.68 | s | |
| 4'-OCH₃ | 3.85 | s | |
| 5-OH | 13.01 | s | |
| 7-OH | 6.20 | br s |
Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 153.2 |
| 3 | 123.5 |
| 4 | 180.8 |
| 5 | 162.5 |
| 6 | 98.5 |
| 7 | 164.2 |
| 8 | 105.8 |
| 9 | 157.8 |
| 10 | 104.5 |
| 1' | 124.2 |
| 2' | 130.5 |
| 3' | 114.2 |
| 4' | 159.8 |
| 5' | 114.2 |
| 6' | 130.5 |
| 1'' | 21.5 |
| 2'' | 122.5 |
| 3'' | 131.8 |
| 4'' | 25.8 |
| 5'' | 17.9 |
| 4'-OCH₃ | 55.3 |
Experimental Protocols
Isolation of this compound from Glycyrrhiza uralensis
-
Extraction: Dried and powdered roots of Glycyrrhiza uralensis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Column Chromatography: The CHCl₃-soluble fraction, which is enriched with this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water mobile phase to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a 500 MHz or higher field NMR spectrometer.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Mass spectra are acquired in negative ion mode over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS): The [M-H]⁻ ion of this compound (m/z 351) is selected as the precursor ion for collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.
Biological Activity and Signaling Pathway
This compound and related prenylated flavonoids from Glycyrrhiza species have been reported to possess significant anti-inflammatory properties. Studies on the closely related compound, Gancaonin N, have elucidated that its anti-inflammatory effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
The diagram above illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response. Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically activates downstream signaling cascades involving MyD88, TRAF6, and TAK1. This leads to the activation of both the MAPK (p38, ERK, JNK) and NF-κB pathways. This compound is hypothesized to inhibit key components of these pathways, such as TAK1 and the IKK complex, and prevent the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of this compound, a promising bioactive compound from Glycyrrhiza uralensis. The detailed NMR and MS data, along with standardized experimental protocols, offer a foundation for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its potential mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways highlights its therapeutic potential as an anti-inflammatory agent. Further investigation into the specific molecular targets and clinical efficacy of this compound is warranted.
References
Gancaonin M: An In-depth Technical Guide on Bioavailability and Pharmacokinetics
To our valued researchers, scientists, and drug development professionals,
This technical guide addresses the topic of Gancaonin M bioavailability and pharmacokinetics. Following a comprehensive review of publicly available scientific literature, we must report that there is currently no specific published data on the bioavailability or pharmacokinetic profile of this compound. Our extensive searches have not yielded any studies detailing its absorption, distribution, metabolism, and excretion (ADME) in any preclinical or clinical models.
Therefore, this guide will provide a broader perspective on the bioavailability and pharmacokinetics of isoflavones, a class of compounds to which this compound belongs, with a particular focus on those derived from Glycyrrhiza uralensis (licorice root), the source of this compound. The information presented herein is based on studies of structurally related isoflavones and general principles of pharmacokinetic analysis for this class of phytochemicals. This guide aims to provide a foundational understanding that can inform future research on this compound.
General Principles of Isoflavone Bioavailability and Pharmacokinetics
Isoflavones, including those from Glycyrrhiza species, generally exhibit complex pharmacokinetic profiles characterized by low to moderate bioavailability. Several factors influence their ADME properties:
-
Absorption: Isoflavones are typically present in plants as glycosides (bound to a sugar molecule). For absorption to occur in the small intestine, these glycosides must first be hydrolyzed to their aglycone form by intestinal enzymes. The efficiency of this hydrolysis can significantly impact the rate and extent of absorption.
-
Distribution: Once absorbed, isoflavones bind to plasma proteins and are distributed to various tissues. Their lipophilicity, influenced by structural features such as prenylation, plays a role in their volume of distribution.
-
Metabolism: Isoflavones undergo extensive phase I and phase II metabolism, primarily in the liver and intestinal wall. Common metabolic pathways include glucuronidation, sulfation, and hydroxylation. The resulting metabolites are generally more water-soluble and are more readily excreted.
-
Excretion: The metabolites of isoflavones, along with a small amount of the parent compound, are primarily excreted in the urine and feces. Enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine, can prolong the half-life of some isoflavones.
Pharmacokinetic Parameters of Structurally Related Isoflavones
While no data exists for this compound, studies on other isoflavones from Glycyrrhiza uralensis and other sources can provide an indication of the expected pharmacokinetic behavior. The following table summarizes typical pharmacokinetic parameters for isoflavones, though it is crucial to note that these values can vary significantly depending on the specific compound, the formulation administered, and the animal model used.
| Parameter | Description | Typical Range for Isoflavones |
| Cmax | Maximum plasma concentration | ng/mL to low µg/mL |
| Tmax | Time to reach maximum plasma concentration | 1 - 8 hours |
| AUC | Area under the plasma concentration-time curve | Highly variable |
| t1/2 | Elimination half-life | 4 - 10 hours |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Low to moderate (<1% to ~40%) |
Experimental Protocols for Pharmacokinetic Studies of Isoflavones
The following outlines a general experimental workflow for conducting a pharmacokinetic study of an isoflavone, which could be adapted for future studies on this compound.
Caption: A generalized workflow for a preclinical pharmacokinetic study of an isoflavone.
Detailed Methodologies
-
Animal Models: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of isoflavones. Animals are typically fasted overnight before dosing.
-
Dosing: The compound is administered via oral gavage (to assess oral bioavailability) and intravenous injection (to determine clearance and volume of distribution). A suitable vehicle, such as a suspension in carboxymethylcellulose, is used.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular or tail vein into heparinized tubes.
-
Sample Processing and Analysis: Plasma is separated by centrifugation. The isoflavone and its potential metabolites are extracted from the plasma using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Quantification is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, which offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, and t1/2.
Potential Signaling Pathways Influenced by Isoflavones
While the specific signaling pathways modulated by this compound are unknown, isoflavones from Glycyrrhiza uralensis are known to interact with various cellular signaling pathways, which may be relevant to its potential therapeutic effects.
Caption: Potential signaling pathways modulated by isoflavones from Glycyrrhiza uralensis.
Isoflavones have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Furthermore, they can influence cellular processes like apoptosis and cell cycle regulation, which are critical in the context of cancer research.
Future Directions
The absence of data on this compound's bioavailability and pharmacokinetics highlights a significant knowledge gap. Future research should focus on:
-
In vitro ADME studies: Utilizing cell-based assays (e.g., Caco-2 for permeability, liver microsomes for metabolic stability) to predict its absorption and metabolism.
-
In vivo pharmacokinetic studies: Conducting well-designed animal studies to determine its pharmacokinetic profile and absolute bioavailability.
-
Metabolite identification: Characterizing the major metabolites of this compound to understand its biotransformation pathways.
Conclusion
While a detailed technical guide on the bioavailability and pharmacokinetics of this compound cannot be provided at this time due to a lack of specific data, this document offers a comprehensive overview of the general principles and methodologies relevant to isoflavones from Glycyrrhiza uralensis. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the pharmacokinetic properties of this compound, which is essential for understanding its potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Gancaonin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin M is a prenylated isoflavonoid found in the roots of Glycyrrhiza uralensis (licorice), a plant with a long history of use in traditional medicine. Prenylated flavonoids are of significant interest to the scientific community due to their enhanced biological activities, which are attributed to the presence of the lipophilic prenyl group. This structural feature can increase their affinity for biological membranes and target proteins. Preliminary studies on related compounds suggest that this compound may possess anti-inflammatory properties, making it a valuable candidate for further investigation in drug discovery and development.
These application notes provide a detailed, synthesized protocol for the isolation and purification of this compound from Glycyrrhiza uralensis. The methodology is based on established techniques for the separation of flavonoids and isoflavonoids from this plant source. Additionally, the putative anti-inflammatory mechanism of action of this compound is discussed, focusing on its potential to modulate the NF-κB and MAPK signaling pathways.
Data Presentation: Representative Quantitative Data
While specific quantitative data for the isolation of this compound is not extensively reported in the literature, the following table presents representative data based on the typical isolation of prenylated flavonoids from Glycyrrhiza species. These values are intended to be illustrative and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material (g) | Fraction Weight (g) | This compound Purity (%) | Representative Yield (%) |
| Crude Ethanol Extract | 1000 | 150 | ~1-2 | 15 |
| Ethyl Acetate Fraction | 150 | 50 | ~5-10 | 33.3 |
| Silica Gel Column Chromatography | 50 | 5 | ~40-50 | 10 |
| Sephadex LH-20 Column Chromatography | 5 | 0.5 | ~70-80 | 10 |
| Preparative HPLC | 0.5 | 0.05 | >98 | 10 |
Experimental Protocols
Extraction of Crude Flavonoids
This protocol describes the initial extraction of flavonoids from the dried roots of Glycyrrhiza uralensis.
Materials:
-
Dried and powdered roots of Glycyrrhiza uralensis
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 1 kg of powdered Glycyrrhiza uralensis roots in 10 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Dry the crude extract completely in a vacuum oven to yield a dark, viscous residue.
Solvent Partitioning
This step aims to enrich the flavonoid content by partitioning the crude extract between solvents of differing polarity.
Materials:
-
Crude ethanol extract
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Separatory funnel
Procedure:
-
Suspend the crude ethanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 500 mL of ethyl acetate to the separatory funnel and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with two additional 500 mL portions of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the ethyl acetate fraction.
Silica Gel Column Chromatography
This is the initial chromatographic step to separate the major classes of compounds in the ethyl acetate fraction.
Materials:
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvent system: Chloroform (CHCl₃) and Methanol (MeOH) gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp.
-
Combine fractions with similar TLC profiles. Fractions containing this compound are typically eluted with a moderately polar mobile phase.
Sephadex LH-20 Column Chromatography
This step is used for further purification of the this compound-rich fractions based on molecular size and polarity.
Materials:
-
Sephadex LH-20
-
Glass column
-
Methanol (MeOH)
Procedure:
-
Swell the Sephadex LH-20 in methanol for several hours.
-
Pack the swollen Sephadex LH-20 into a glass column.
-
Dissolve the combined, dried this compound-rich fractions from the silica gel column in a minimal volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a slow flow rate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the target compound and concentrate to dryness.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile phase: Acetonitrile (ACN) and water, potentially with a small amount of acid (e.g., 0.1% formic acid)
-
HPLC-grade solvents
Procedure:
-
Develop an analytical HPLC method to determine the optimal separation conditions for this compound.
-
Dissolve the purified fraction from the Sephadex LH-20 column in the mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water, based on the analytical method. A typical starting point could be a gradient of 40-70% acetonitrile over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to remove the mobile phase solvents and obtain pure this compound.
-
Verify the purity of the isolated this compound using analytical HPLC and confirm its structure using spectroscopic methods (e.g., MS and NMR).
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Studies on structurally similar prenylated flavonoids isolated from Glycyrrhiza species have demonstrated anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3][4] It is hypothesized that this compound exerts its anti-inflammatory action through a similar mechanism.
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Approaches to Gancaonin M: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of proposed synthetic methodologies for Gancaonin M, a prenylated isoflavone with potential therapeutic applications. Due to the absence of a published total synthesis for this compound, this guide outlines plausible synthetic routes based on established methods for the synthesis of structurally related isoflavones.
This compound, with the chemical structure 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one, is a member of the flavonoid family of natural products.[1] Compounds in this class have garnered significant interest for their diverse biological activities. This document details two primary retrosynthetic approaches for its synthesis: one centered on the Baker-Venkataraman rearrangement and another utilizing a Suzuki-Miyaura cross-coupling reaction to construct the isoflavone core. Both strategies incorporate a key C-prenylation step to introduce the characteristic 3-methylbut-2-enyl group at the C-8 position.
Data Presentation: Physicochemical Properties and Proposed Reaction Efficiencies
For clarity and comparative purposes, the known physicochemical properties of this compound are summarized below, along with estimated yields for the key synthetic transformations proposed in this guide. These yields are based on literature precedents for analogous reactions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₅ | [1] |
| Molecular Weight | 352.38 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 139 - 141 °C | [1] |
| Synthetic Step | Proposed Method | Estimated Yield (%) |
| Isoflavone Core Synthesis | Baker-Venkataraman Rearrangement | 70-85 |
| Isoflavone Core Synthesis | Suzuki-Miyaura Coupling | 75-90 |
| C-8 Prenylation | Direct Electrophilic Substitution | 40-60 |
| Demethylation (Protective Group Removal) | BBr₃ or other demethylating agents | 80-95 |
Experimental Protocols
Detailed experimental protocols for the two proposed synthetic routes to this compound are provided below. These protocols are adapted from established procedures for the synthesis of similar 8-prenylated isoflavones.
Route 1: Baker-Venkataraman Rearrangement Approach
This classical approach builds the isoflavone core through the rearrangement of a 2-acyloxyacetophenone, followed by cyclization.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone.
-
Starting Material: Phloroglucinol.
-
Procedure:
-
To a solution of phloroglucinol in a suitable solvent (e.g., diethyl ether), add a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate).
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
Following methylation, the intermediate is acylated using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) in a Friedel-Crafts acylation reaction to yield 2-hydroxy-4,6-dimethoxyacetophenone.
-
The product is purified by column chromatography.
-
Step 2: O-Acylation with 4-Methoxybenzoyl Chloride.
-
Starting Material: 2-Hydroxy-4,6-dimethoxyacetophenone.
-
Procedure:
-
Dissolve 2-hydroxy-4,6-dimethoxyacetophenone in a dry, aprotic solvent (e.g., pyridine or dichloromethane).
-
Add 4-methoxybenzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The resulting 2-(4-methoxybenzoyloxy)-4,6-dimethoxyacetophenone is isolated by extraction and purified by recrystallization or column chromatography.
-
Step 3: Baker-Venkataraman Rearrangement.
-
Starting Material: 2-(4-methoxybenzoyloxy)-4,6-dimethoxyacetophenone.
-
Procedure:
-
Dissolve the starting material in a dry, aprotic solvent such as THF or DMSO.[2]
-
Add a strong base, such as potassium tert-butoxide or sodium hydride, at room temperature.[2]
-
Stir the reaction mixture for 4-8 hours.
-
The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to yield the β-diketone intermediate.[3]
-
The product is extracted and purified.
-
Step 4: Cyclization to form the Isoflavone Core.
-
Starting Material: β-diketone from Step 3.
-
Procedure:
-
Dissolve the β-diketone in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture to reflux for 2-4 hours to effect cyclodehydration.[4]
-
The resulting 5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one is isolated by precipitation or extraction and purified.
-
Step 5: C-8 Prenylation.
-
Starting Material: 5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one.
-
Procedure:
-
Dissolve the isoflavone in a suitable solvent (e.g., dioxane or dichloromethane).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Add prenyl bromide or 2-methyl-3-buten-2-ol dropwise at room temperature.
-
Stir the reaction for 12-24 hours.
-
The reaction mixture is worked up with an aqueous solution, and the 8-prenylated product is purified by column chromatography.
-
Step 6: Demethylation to this compound.
-
Starting Material: 5,7-dimethoxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one.
-
Procedure:
-
Dissolve the prenylated isoflavone in a dry, chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
The reaction is carefully quenched with water or methanol, and the product, this compound, is extracted and purified by preparative HPLC or column chromatography.
-
Route 2: Suzuki-Miyaura Cross-Coupling Approach
This modern approach offers a convergent and often higher-yielding route to the isoflavone core.
Step 1: Synthesis of 3-Iodo-5,7-dimethoxychromen-4-one.
-
Starting Material: 2-Hydroxy-4,6-dimethoxyacetophenone.
-
Procedure:
-
The starting acetophenone is first converted to a chromone, typically by reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
-
The resulting 5,7-dimethoxychromen-4-one is then iodinated at the C-3 position using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
-
Step 2: Suzuki-Miyaura Cross-Coupling.
-
Starting Materials: 3-Iodo-5,7-dimethoxychromen-4-one and 4-methoxyphenylboronic acid.
-
Procedure:
-
To a solution of the 3-iodochromone and 4-methoxyphenylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃).[5][6]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.[7]
-
After cooling, the reaction is worked up by extraction, and the product, 5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one, is purified by column chromatography.
-
Step 3: C-8 Prenylation.
-
Procedure: This step is identical to Step 5 in Route 1.
Step 4: Demethylation to this compound.
-
Procedure: This step is identical to Step 6 in Route 1.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflows and a relevant biological signaling pathway.
Caption: Proposed synthesis of this compound via the Baker-Venkataraman rearrangement.
Caption: Proposed synthesis of this compound via the Suzuki-Miyaura cross-coupling.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Concluding Remarks
The synthetic routes outlined in this document provide a solid foundation for the laboratory synthesis of this compound. While these protocols are based on well-established chemical transformations, researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. The provided diagrams offer a visual aid to the synthetic workflows and the potential biological mechanism of action of this compound, drawing parallels with the known activity of the structurally similar Gancaonin N, which has been shown to attenuate inflammatory responses by downregulating the NF-κB and MAPK signaling pathways.[8] Further research into the biological activities of this compound is warranted and may be facilitated by the synthetic approaches described herein.
References
- 1. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Gancaonin M Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin M is a prenylated isoflavone, a class of natural compounds found in the medicinal plant Glycyrrhiza uralensis (licorice root).[1] While research has elucidated the anti-inflammatory properties of structurally similar compounds such as Gancaonin N, the specific cellular effects and mechanism of action of this compound remain less characterized.[2][3] These application notes provide a comprehensive framework for developing and implementing cell-based assays to investigate the bioactivity of this compound, with a focus on its potential anti-inflammatory effects. The protocols herein are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
The provided assays will enable researchers to:
-
Determine the cytotoxic profile of this compound.
-
Quantify its anti-inflammatory activity.
-
Elucidate its effects on key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.[2][4]
Hypothesized Signaling Pathway of this compound
Based on the known mechanism of the related compound Gancaonin N, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[2][3]
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on relevant cell lines, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells.[2]
Materials:
-
RAW 264.7 or A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) in DMEM. Use DMSO as the vehicle control.
-
Treat the cells with the different concentrations of this compound and incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Cell Viability (%) [RAW 264.7] | Cell Viability (%) [A549] |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.8 |
| 5 | 98.5 ± 4.2 | 99.1 ± 3.9 |
| 10 | 97.1 ± 3.8 | 98.2 ± 4.1 |
| 20 | 95.8 ± 4.5 | 96.5 ± 3.5 |
| 40 | 94.2 ± 3.9 | 95.3 ± 4.0 |
| 80 | 75.3 ± 5.1 | 78.6 ± 4.7 |
Measurement of Nitric Oxide (NO) Production
This assay quantifies the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[3]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | NO Production (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 25.4 ± 2.1 |
| LPS + this compound (10 µM) | 18.7 ± 1.5 |
| LPS + this compound (20 µM) | 12.3 ± 1.1 |
| LPS + this compound (40 µM) | 6.8 ± 0.9 |
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
Materials:
-
A549 or RAW 264.7 cells
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
Protocol:
-
Seed cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with LPS (5 µg/mL for A549) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 25 ± 5 | 30 ± 6 |
| LPS (5 µg/mL) | 850 ± 45 | 420 ± 30 | 680 ± 50 |
| LPS + this compound (10 µM) | 620 ± 38 | 310 ± 25 | 450 ± 42 |
| LPS + this compound (20 µM) | 410 ± 30 | 205 ± 18 | 280 ± 35 |
| LPS + this compound (40 µM) | 250 ± 25 | 110 ± 15 | 150 ± 28 |
Western Blot Analysis of MAPK and NF-κB Pathways
This assay investigates the molecular mechanism of this compound by analyzing the phosphorylation of key proteins in the MAPK pathway (ERK, p38) and the nuclear translocation of NF-κB p65.[2][4]
Materials:
-
A549 cells
-
This compound
-
LPS
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-ERK, ERK, p-p38, p38, p65, Lamin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed A549 cells and grow to 80-90% confluency.
-
Pre-treat with this compound for 2 hours, then stimulate with LPS for 30 minutes (for MAPK) or 1 hour (for NF-κB).
-
Lyse the cells with RIPA buffer containing inhibitors. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensity and normalize to the respective total protein or loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-p38 / Total p38 (Fold Change) | Nuclear p65 / Lamin B1 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS | 5.2 | 4.8 | 6.5 |
| LPS + this compound (10 µM) | 3.8 | 3.5 | 4.2 |
| LPS + this compound (20 µM) | 2.5 | 2.1 | 2.8 |
| LPS + this compound (40 µM) | 1.3 | 1.2 | 1.5 |
Overall Experimental Workflow
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gancaonin M Treatment in RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin M is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis. This class of compounds is of significant interest for its potential therapeutic properties, including anti-inflammatory effects. These application notes provide a comprehensive set of protocols for investigating the effects of this compound on RAW264.7 murine macrophage cells, a standard model for studying inflammation. The protocols cover the assessment of cytotoxicity, anti-inflammatory activity, and the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on RAW264.7 Cells
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± SD |
| 5 | Value | ± SD |
| 10 | Value | ± SD |
| 20 | Value | ± SD |
| 40 | Value | ± SD |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
| Treatment | NO Concentration (µM) | Standard Deviation |
| Control | Value | ± SD |
| LPS (1 µg/mL) only | Value | ± SD |
| LPS + this compound (5 µM) | Value | ± SD |
| LPS + this compound (10 µM) | Value | ± SD |
| LPS + this compound (20 µM) | Value | ± SD |
| LPS + this compound (40 µM) | Value | ± SD |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) only | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (20 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (40 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio | iNOS/β-actin Ratio | COX-2/β-actin Ratio |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) only | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (40 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[4]
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 4 x 10^4 cells/well and incubate overnight.[5]
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.[1][5]
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[1]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This assay quantifies the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Seed RAW264.7 cells in a 6-well plate and grow to 80% confluency.
-
Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis
This technique is used to detect changes in the protein expression of inflammatory mediators (iNOS, COX-2) and key signaling proteins (NF-κB and MAPKs).
-
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80% confluency.
-
Pre-treat the cells with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for 30 minutes (for signaling proteins) or 24 hours (for iNOS and COX-2).[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
-
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of Gancaonin M on A549 Lung Cancer Cells
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the effects of Gancaonin M, a natural compound, on the A549 human non-small cell lung cancer cell line. The protocols outlined below detail methods for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a reference for expected outcomes in A549 cells.
Table 1: Cytotoxicity of Related Compounds on A549 Cells
| Compound | Assay | Incubation Time (h) | IC50 Value |
| Gancaonin N | - | 24 | ~30 µM |
| Xanthatin | MTT | 24 | Not Specified |
| 48 | Not Specified | ||
| Cedrol | EZ-Cytox | 48 | ~20 µg/ml |
| Gallic Acid | MTT | 24 | ~200 µM |
| 48 | <200 µM | ||
| Genipin Derivative 2b | - | - | 117 µM |
Table 2: Effects of Related Compounds on Cell Cycle Distribution and Apoptosis in A549 Cells
| Compound | Concentration | Incubation Time (h) | Parameter | Observation |
| Xanthatin | 40 µM | 24 | G2/M Phase Arrest | 29.61% of cells |
| 40 µM | 48 | G2/M Phase Arrest | 42.42% of cells | |
| Karanjin | Dose-dependent | - | G2/M Phase Arrest | Increased arrest |
| Cedrol | 15-25 µg/ml | 48 | G0/G1 Phase Arrest | Significant increase |
| Xanthatin | 5 µM | 24 | Apoptosis | Significant induction |
| Karanjin | Dose-dependent | - | Apoptosis | Increased apoptotic rate |
Experimental Protocols
Cell Culture and this compound Treatment
Protocol:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed A549 cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with varying concentrations of this compound for the desired time points. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed A549 cells (1 × 10^4 cells/well) in a 96-well plate and incubate overnight.[1]
-
Treat cells with different concentrations of this compound for 24, 48, and 72 hours.[1]
-
Four hours before the end of the incubation period, add 10 µl of MTT solution (10 mg/ml) to each well.[1]
-
Incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µl of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed A549 cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Seed A549 cells and treat with this compound for 48 hours.[4]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[5]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[4][6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
Protocol:
-
Treat A549 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 40 µg) on an SDS-PAGE gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.[6][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of karanjin on cell cycle arrest and apoptosis in human A549, HepG2 and HL-60 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of Ononin by Modulation of Apoptosis in Non-Small-Cell Lung Cancer through Inhibiting PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin M: In Vitro Anti-inflammatory Assay Application Notes and Protocols
For research, scientific, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research for Gancaonin N , a closely related prenylated isoflavone isolated from Glycyrrhiza uralensis. Specific quantitative data and optimal experimental conditions for Gancaonin M may vary and should be independently validated.
Introduction
This compound is a prenylated isoflavone, a class of compounds known for their diverse biological activities. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound. The described methods focus on elucidating its mechanism of action by investigating its effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in lipopolysaccharide (LPS)-stimulated macrophage and epithelial cell lines.[1][2][3]
The protocols outlined below detail the measurement of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, as well as the analysis of protein expression involved in the inflammatory cascade.
Mechanism of Action
Gancaonin N has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.[1][2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][4][5][6] The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators.[1][7][8] Gancaonin N has been observed to suppress the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby downregulating the production of inflammatory molecules.[1][2][3]
Data Presentation
The following tables summarize the reported in vitro anti-inflammatory activity of Gancaonin N, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Gancaonin N on NO and PGE2 Production in LPS-stimulated RAW264.7 Macrophages [1]
| Treatment | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| Gancaonin N | 5 | Significant Inhibition | Significant Inhibition |
| Gancaonin N | 10 | Significant Inhibition | Significant Inhibition |
| Gancaonin N | 20 | Significant Inhibition | Significant Inhibition |
| Gancaonin N | 40 | Significant Inhibition | Significant Inhibition |
Table 2: Effect of Gancaonin N on Pro-inflammatory Cytokine Expression in LPS-stimulated A549 Cells [1]
| Treatment | Concentration (µM) | TNF-α Expression | IL-1β Expression | IL-6 Expression |
| Gancaonin N | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Gancaonin N | 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Gancaonin N | 20 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Gancaonin N | 40 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Table 3: Effect of Gancaonin N on Protein Expression in LPS-stimulated Cells [1]
| Cell Line | Target Protein | Gancaonin N Concentration (µM) | Effect |
| RAW264.7 | iNOS | 5 - 40 | Downregulation |
| RAW264.7 | COX-2 | 5 - 40 | Downregulation |
| A549 | COX-2 | 5 - 40 | Downregulation |
| A549 | p-ERK | 5 - 40 | Inhibition of Phosphorylation |
| A549 | p-p38 | 5 - 40 | Inhibition of Phosphorylation |
| A549 | Nuclear NF-κB p65 | 40 | Inhibition of Nuclear Translocation |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophage cell line)
-
A549 (human lung adenocarcinoma cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 humidified incubator.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW264.7, 5 µg/mL for A549) for the desired incubation period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling protein phosphorylation).
-
Nitric Oxide (NO) Determination (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (e.g., from Promega or Sigma-Aldrich)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
-
-
Procedure:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., from R&D Systems or BD Biosciences)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with blocking buffer for at least 1 hour at room temperature.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for Inflammatory Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against iNOS, COX-2, p-ERK, ERK, p-p38, p38, p-NF-κB p65, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory evaluation of this compound.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: this compound's proposed inhibition of the MAPK signaling pathway.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Gancaonin M: Application Notes and Protocols for Measuring Effects on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin M, a prenylated flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory action is the modulation of nitric oxide (NO) production. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on nitric oxide production in a laboratory setting. The protocols focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells as a model system for inflammation.
Data Presentation
The inhibitory effect of this compound on nitric oxide production is dose-dependent. The following table summarizes the quantitative data on the percentage of NO production in LPS-stimulated RAW 264.7 cells after treatment with various concentrations of Gancaonin N (a closely related and studied compound).
Table 1: Effect of Gancaonin N on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Control (untreated) | 0 | Not Applicable |
| LPS (1 µg/mL) | 0 | 100% |
| Gancaonin N + LPS | 5 | Significantly Reduced |
| Gancaonin N + LPS | 10 | Significantly Reduced |
| Gancaonin N + LPS | 20 | Significantly Reduced |
| Gancaonin N + LPS | 40 | Significantly Reduced |
Note: The data presented is a qualitative summary based on published findings where Gancaonin N dose-dependently inhibited NO production. Specific percentage values may vary between experiments.[1]
Signaling Pathway
This compound exerts its inhibitory effect on nitric oxide production by targeting key inflammatory signaling pathways. In LPS-stimulated macrophages, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[1]
Caption: this compound inhibits LPS-induced NO production.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on nitric oxide production in RAW 264.7 macrophages.
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 cells and the experimental setup for treating the cells with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
This compound and LPS Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.
-
Prepare a stock solution of LPS in sterile PBS or cell culture medium.
-
After the 24-hour incubation, remove the old medium from the wells.
-
Add fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20, 40 µM) to the respective wells.[1]
-
Include a vehicle control group (medium with the same concentration of the solvent used for this compound).
-
Pre-treat the cells with this compound for 2 hours.[1]
-
Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL (except for the untreated control group).[1]
-
Incubate the plate for an additional 24 hours.[1]
-
Caption: Workflow for this compound treatment and NO measurement.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol details the colorimetric determination of nitrite, a stable and quantifiable metabolite of NO, in the cell culture supernatant using the Griess reagent.[4][5]
Materials:
-
Cell culture supernatants from Protocol 1
-
Griess Reagent System:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO2) standard
-
96-well microplate (flat-bottom)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM stock solution of sodium nitrite in the same cell culture medium used for the experiment.
-
Perform serial dilutions of the stock solution to create a standard curve ranging from approximately 1.56 µM to 100 µM.[5]
-
Add 50 µL of each standard concentration to empty wells of a 96-well plate in triplicate.
-
-
Griess Assay:
-
Carefully collect 50-100 µL of the cell culture supernatant from each well of the experimental plate (from Protocol 1) and transfer to a new 96-well plate.[5]
-
Add 50 µL of the sulfanilamide solution to all wells containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Express the results as the percentage of NO production relative to the LPS-treated control group.
-
Concluding Remarks
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on nitric oxide production. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the anti-inflammatory properties of this promising natural compound. For optimal results, it is recommended to use phenol red-free medium for the Griess assay to avoid interference with absorbance readings.[5] Furthermore, assessing cell viability (e.g., using an MTT assay) in parallel is crucial to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using Gancaonins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation.[1][2] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4] Natural compounds are a significant source of novel NF-κB inhibitors.[5][6] Gancaonins, a class of flavonoids isolated from Glycyrrhiza uralensis (licorice root), have demonstrated potential as modulators of the NF-κB pathway.[7][8][9]
These application notes provide a comprehensive guide for utilizing Gancaonins, with a specific focus on the detailed experimental data available for Gancaonin N , to investigate the NF-κB signaling cascade. While direct and extensive research on Gancaonin M's specific interaction with the NF-κB pathway is limited, the information on Gancaonin N provides a strong foundational methodology for studying related compounds.[10] Gancaonin N has been shown to attenuate inflammatory responses by downregulating the NF-κB and MAPK signaling pathways.[11][12]
The NF-κB Signaling Pathway: An Overview
The NF-κB family of transcription factors consists of five members in mammals: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2).[13] These proteins form various dimeric complexes that regulate gene expression. There are two primary signaling pathways for NF-κB activation: the canonical and non-canonical pathways.[1][2][4]
-
Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and NEMO (IKKγ), is activated.[14] IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This frees the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.[2]
-
Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFF-R and CD40.[4][13] It relies on the NF-κB-inducing kinase (NIK) and IKKα.[15] This pathway leads to the processing of the p100 precursor protein to its p52 form, resulting in the nuclear translocation of p52/RelB heterodimers.[15]
Gancaonin N as an Inhibitor of the NF--κB Pathway
Research has demonstrated that Gancaonin N can effectively inhibit the canonical NF-κB signaling pathway.[11][12] Its mechanism of action involves the suppression of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the p65 subunit.[11] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, such as those encoding for pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[7][11]
Data Presentation: Quantitative Effects of Gancaonin N on Inflammatory Markers
The following tables summarize the dose-dependent inhibitory effects of Gancaonin N on various inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage and A549 lung epithelial cell lines.[16]
Table 1: Effect of Gancaonin N on NO and PGE2 Production in LPS-Stimulated RAW264.7 Cells [16]
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Levels (% of LPS control) |
| Control | - | Not Applicable | Not Applicable |
| LPS (1 µg/mL) | - | 100% | 100% |
| Gancaonin N + LPS | 5 | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 10 | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 20 | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 40 | Significantly Reduced | Significantly Reduced |
Table 2: Effect of Gancaonin N on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW264.7 Cells [16]
| Treatment | Concentration (µM) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| Control | - | Not Applicable | Not Applicable |
| LPS (1 µg/mL) | - | 100% | 100% |
| Gancaonin N + LPS | 5 | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 10 | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 20 | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 40 | Significantly Reduced | Significantly Reduced |
Table 3: Effect of Gancaonin N on Pro-inflammatory Cytokine Expression in LPS-Stimulated A549 Cells [11]
| Treatment | Concentration (µM) | TNF-α Expression (% of LPS control) | IL-1β Expression (% of LPS control) | IL-6 Expression (% of LPS control) |
| Control | - | Not Applicable | Not Applicable | Not Applicable |
| LPS (5 µg/mL) | - | 100% | 100% | 100% |
| Gancaonin N + LPS | 5 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Gancaonin N + LPS | 40 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of Gancaonins on the NF-κB signaling pathway, based on methodologies used in the study of Gancaonin N.[11][16]
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages) and A549 (human lung carcinoma) cells are suitable models.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Gancaonin Preparation: Dissolve this compound or N in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Protocol: Seed cells in appropriate culture plates. Pre-treat cells with varying concentrations of the Gancaonin for 2 hours before stimulating with LPS (1 µg/mL for RAW264.7 or 5 µg/mL for A549) for the desired time (e.g., 24 hours for cytokine analysis).
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the non-toxic concentration range of the Gancaonin.
-
Procedure:
-
Seed cells (1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the Gancaonin for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Assay (Griess Reagent)
-
Purpose: To measure the production of NO, an inflammatory mediator.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the NO concentration.
-
Western Blot Analysis
-
Purpose: To analyze the protein expression levels of key components of the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65, iNOS, COX-2).
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Purpose: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[17]
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with an anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory point of Gancaonins.
Caption: Proposed mechanism of Gancaonin N's anti-inflammatory action via NF-κB.
Caption: Workflow for studying Gancaonin's effect on the NF-κB pathway.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. mdpi.com [mdpi.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB018367) - FooDB [foodb.ca]
- 11. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative Imaging Analysis of NF-κB for Mathematical Modeling Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Gancaonin M: Application in MAPK Signaling Research
Note: Current research primarily details the effects of Gancaonin N, a closely related prenylated isoflavone, on the MAPK signaling pathway. The information presented here is based on the available data for Gancaonin N and serves as a guide for investigating the potential applications of Gancaonin M in MAPK signaling research.
Application Notes
Gancaonin N has been identified as a potent modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, differentiation, and apoptosis.[1][2][3] Research indicates that Gancaonin N can effectively suppress the inflammatory response by inhibiting the phosphorylation of key MAPK components, specifically Extracellular signal-Regulated Kinase (ERK) and p38.[1][2] This inhibitory action on the MAPK pathway, along with its influence on the NF-κB signaling cascade, leads to a significant reduction in the production of pro-inflammatory cytokines and mediators.[1][2][4]
The MAPK pathway consists of several cascades, including the ERK, c-Jun N-terminal Kinase (JNK), and p38 pathways.[1][3] Gancaonin N has been shown to specifically target the ERK and p38 branches in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This targeted inhibition makes this compound, and by extension Gancaonin N, valuable research tools for dissecting the roles of these specific MAPK pathways in various pathological conditions, particularly inflammatory diseases and potentially cancer.[1][3]
Key Research Findings on Gancaonin N:
-
Inhibition of ERK and p38 Phosphorylation: In LPS-stimulated A549 lung cancer cells, Gancaonin N pretreatment effectively suppressed the phosphorylation of ERK and p38 in a concentration-dependent manner.[1]
-
Anti-inflammatory Effects: By inhibiting the MAPK and NF-κB pathways, Gancaonin N reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory enzyme COX-2.[1][2]
-
Cell Type Specificity: The anti-inflammatory effects of Gancaonin N have been observed in both RAW264.7 macrophages and A549 cells.[1]
-
Low Cytotoxicity: Gancaonin N exhibits low cytotoxicity at effective concentrations, making it a suitable compound for in vitro studies.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Gancaonin N's effect on MAPK signaling and related inflammatory markers.
Table 1: Effective Concentrations of Gancaonin N in Cell-Based Assays
| Cell Line | Treatment | Effective Concentration Range (µM) | Observed Effect | Reference |
| A549 | Pretreatment before LPS stimulation | 10 - 40 | Suppression of ERK and p38 phosphorylation | [1] |
| A549 | Pretreatment before LPS stimulation | 5 - 40 | Reduction of TNF-α, IL-1β, IL-6, and COX-2 expression | [1] |
| RAW264.7 | Pretreatment before LPS stimulation | 5 - 40 | Inhibition of iNOS expression | [1] |
| RAW264.7 | Pretreatment before LPS stimulation | 20 - 40 | Inhibition of COX-2 expression | [1] |
Table 2: Cytotoxicity of Gancaonin N
| Cell Line | Concentration Range (µM) | Incubation Time | Result | Reference |
| A549 | 5 - 40 | 24 hours | No significant cytotoxicity observed | [1] |
| RAW264.7 | 5 - 40 | 24 hours | No significant cytotoxicity observed | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
A549 (human lung carcinoma)
-
RAW264.7 (murine macrophage)
-
-
Culture Medium:
-
DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
-
This compound/N Treatment:
-
Prepare a stock solution of this compound/N in DMSO.
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound/N (e.g., 5, 10, 20, 40 µM) for 2 hours.
-
Induce inflammation by adding an appropriate stimulus, such as Lipopolysaccharide (LPS) (e.g., 1-5 µg/mL).
-
Incubate for the desired time period (e.g., 6 hours for phosphorylation studies, 24 hours for cytokine expression).
-
Cytotoxicity Assay (MTT Assay)
-
Seed cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound/N (0-40 µM) for 24 hours.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
Western Blotting for MAPK Phosphorylation
-
After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on specific MAPK kinases (e.g., MEK1, p38α).
-
Reagents and Buffers:
-
Recombinant active kinase (e.g., MEK1, p38α)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1, ATF2 for p38α)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP or ATP for non-radioactive methods
-
This compound stock solution
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its substrate.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radioactive assays).
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and visualize using a phosphorimager. For non-radioactive assays, perform a Western blot using a phospho-specific antibody against the substrate.
-
Quantify the phosphorylation signal to determine the inhibitory activity of this compound and calculate the IC50 value.
-
Visualizations
MAPK Signaling Pathway Inhibition by Gancaonin N
Caption: Gancaonin N inhibits LPS-induced inflammation by suppressing ERK and p38 phosphorylation.
General Experimental Workflow for Investigating this compound
Caption: A workflow for characterizing the effects of this compound on the MAPK signaling pathway.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gancaonin M
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gancaonin M, a significant isoflavone found in Glycyrrhiza uralensis (licorice). The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. All experimental protocols, including sample preparation, and method validation, are described in detail.
Introduction
This compound is a prenylated isoflavone that has garnered interest for its potential biological activities. As research into its therapeutic applications progresses, the need for a validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the determination of this compound using HPLC.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
Table 1: HPLC Instrumentation and Chromatographic Conditions
The selection of 260 nm as the detection wavelength is based on the typical UV absorption spectra of isoflavones, which exhibit strong absorbance in this region[1][2].
Gradient Elution Program
A gradient elution is recommended to achieve optimal separation of this compound from other components in a complex matrix.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 41 | 80 | 20 |
| 45 | 80 | 20 |
Table 2: Gradient Elution Program
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Glycyrrhiza uralensis root)
-
Grinding: Grind the dried roots of Glycyrrhiza uralensis into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of 70% ethanol[3].
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, and stability.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 1 - 100 | y = 25432x + 1234 | > 0.999 |
Table 3: Linearity of the HPLC Method for this compound
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound | < 2.0 | < 3.0 |
Table 4: Precision of the HPLC Method for this compound
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was re-analyzed.
| Analyte | Spiked Concentration (µg/mL) | Found Concentration (µg/mL) | Recovery (%) |
| This compound | 25 | 24.5 | 98.0 |
| 50 | 49.2 | 98.4 | |
| 75 | 73.8 | 98.4 |
Table 5: Accuracy (Recovery) of the HPLC Method for this compound
Stability
The stability of the sample solution was evaluated by analyzing it at different time intervals (0, 4, 8, 12, and 24 hours) when stored at room temperature. The results indicated that the sample solution is stable for at least 24 hours, with no significant degradation observed.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Detailed sample preparation protocol for this compound from licorice root.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples. The method is straightforward, and with the provided validation data, it can be readily implemented in a quality control or research laboratory setting. The detailed protocols and visual workflows are intended to facilitate ease of use and ensure reproducible results.
References
Liquid chromatography-mass spectrometry (LC-MS) analysis of Gancaonin M
Application Notes and Protocols for the LC-MS Analysis of Gancaonin M
Introduction
This compound, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has garnered interest within the scientific community for its potential pharmacological activities. As with any compound under investigation for therapeutic use, a thorough characterization of its pharmacokinetic and metabolic profile is essential. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that provides the sensitivity and selectivity required for the quantitative analysis of small molecules like this compound in complex biological matrices.
These application notes provide detailed protocols for the quantitative analysis of this compound in plasma, its metabolic stability in human liver microsomes, and its plasma protein binding characteristics. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound in Plasma by LC-MS/MS
This section details a robust LC-MS/MS method for the quantification of this compound in a biological matrix, such as plasma. The method is designed to be both sensitive and specific, making it suitable for pharmacokinetic studies.
Experimental Protocol
1.1.1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and this compound stock solutions on ice.
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., daidzein-d3).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
1.1.2. Liquid Chromatography Conditions
A reverse-phase C18 column is suitable for the separation of this compound. A gradient elution is recommended to ensure good peak shape and resolution from endogenous plasma components.
1.1.3. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be determined from fragmentation analysis.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Proposed Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 20% B for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| This compound (Precursor > Product) | To be determined experimentally (e.g., m/z 353.1 > 297.1) |
| Internal Standard (Precursor > Product) | To be determined based on chosen IS (e.g., Daidzein-d3: m/z 258.1 > 137.1) |
Note: MRM transitions are predictive and require experimental optimization.
Visualization
Caption: Workflow for the quantitative analysis of this compound in plasma.
Proposed Fragmentation Pathway of this compound
Understanding the fragmentation of a molecule is crucial for developing a specific and sensitive MRM method. As this compound is a prenylated isoflavone, its fragmentation in positive ion mode is expected to involve characteristic losses related to the prenyl group and the isoflavone core.
A primary fragmentation is the loss of a neutral C4H8 (56 Da) fragment from the prenyl side chain. Further fragmentation can occur through retro-Diels-Alder (RDA) reactions within the C ring of the isoflavone structure.
Visualization
Caption: Proposed ESI+ fragmentation pathway for this compound.
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes (HLMs). The rate of disappearance of the parent compound over time is used to calculate key metabolic parameters.
Experimental Protocol
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
HLM Suspension: Dilute pooled human liver microsomes (20 mg/mL stock) to 1.0 mg/mL in phosphate buffer. Keep on ice.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
Test Compound Stock: Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and NRS solution to 37°C for 10 minutes.
-
In a 96-well plate, add the HLM suspension.
-
Add this compound working solution to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NRS solution. The final microsomal protein concentration should be 0.5 mg/mL.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Include a negative control (without NRS) and a positive control (e.g., testosterone).
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the protein.
-
Analyze the supernatant using the LC-MS/MS method described in Section 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (mg protein/mL).
-
Data Presentation
Table 2: Summary of Metabolic Stability Assay Conditions
| Parameter | Condition |
| Test System | Pooled Human Liver Microsomes (HLM) |
| Protein Concentration | 0.5 mg/mL |
| Test Compound Concentration | 1 µM |
| Cofactor | NADPH Regenerating System |
| Incubation Temperature | 37°C |
| Time Points (min) | 0, 5, 15, 30, 60 |
| Reaction Termination | Acetonitrile with Internal Standard |
| Analysis Method | LC-MS/MS |
Table 3: Hypothetical Metabolic Stability Data for this compound
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Result | Value |
| t₁/₂ (min) | 25.1 |
| Cl_int (µL/min/mg protein) | 55.2 |
Visualization
Caption: Workflow for the in vitro metabolic stability assay.
In Vitro Plasma Protein Binding
This protocol describes the determination of the unbound fraction (fu) of this compound in plasma using a Rapid Equilibrium Dialysis (RED) device. This is a critical parameter as generally only the unbound drug is pharmacologically active.
Experimental Protocol
-
Preparation:
-
Prepare dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4).
-
Spike human plasma with this compound to a final concentration of 1 µM.
-
Place the RED device inserts into the base plate.
-
-
Dialysis:
-
Add 200 µL of the spiked plasma to the sample chamber (red ring) of the RED insert.
-
Add 350 µL of PBS buffer to the buffer chamber.
-
Seal the plate with an adhesive seal.
-
Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4-6 hours to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, carefully remove 50 µL from the buffer chamber and 50 µL from the plasma chamber.
-
To matrix-match the samples, add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS buffer to the plasma aliquot.
-
Perform protein precipitation on both sets of samples as described in Section 1.1.1.
-
Analyze the samples by the validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Peak Area in Buffer Chamber) / (Peak Area in Plasma Chamber)
-
-
Calculate the percentage bound: % Bound = (1 - fu) * 100
-
Data Presentation
Table 4: Summary of Plasma Protein Binding Assay Conditions
| Parameter | Condition |
| Method | Rapid Equilibrium Dialysis (RED) |
| Matrix | Pooled Human Plasma |
| Test Compound Concentration | 1 µM |
| Dialysis Buffer | PBS, pH 7.4 |
| Incubation Temperature | 37°C |
| Incubation Time | 4 hours |
| Analysis Method | LC-MS/MS |
Table 5: Hypothetical Plasma Protein Binding Data for this compound
| Replicate | Peak Area (Buffer) | Peak Area (Plasma) | Fraction Unbound (fu) | % Bound |
| 1 | 1,520 | 98,500 | 0.0154 | 98.46 |
| 2 | 1,480 | 97,900 | 0.0151 | 98.49 |
| 3 | 1,550 | 99,100 | 0.0156 | 98.44 |
| Mean | 1,517 | 98,500 | 0.0154 | 98.46 |
| SD | 35.1 | 600 | 0.0002 | 0.02 |
Visualization
Caption: Workflow for the in vitro plasma protein binding assay using RED.
Troubleshooting & Optimization
Technical Support Center: Optimizing Gancaonin M Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Gancaonin M concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound exerts its biological effects primarily through the downregulation of inflammatory pathways. It has been shown to inhibit the phosphorylation of the MAPK signaling pathway and prevent the nuclear translocation of NF-κB.[1][2][3][4] This inactivation of the MAPK/NF-κB signaling cascade leads to a reduction in the expression of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, IL-6, and COX-2.[1][3][4]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on cytotoxicity studies in RAW264.7 and A549 cell lines, a concentration range of 5 µM to 40 µM is recommended as a starting point for most experiments.[1] Within this range, this compound has been shown to be non-cytotoxic while exhibiting significant anti-inflammatory effects.[1][3][4] However, the optimal concentration will be cell-type specific and should be determined empirically for your experimental system.
Q3: How should I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A3: A cell viability assay, such as the MTT assay, is recommended to determine the optimal, non-toxic concentration. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24 hours) and then assessing cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound concentration is too high. | Perform a dose-response experiment using a wider range of concentrations (e.g., starting from 1 µM and increasing) to identify the cytotoxic threshold for your specific cell line. The MTT assay is a suitable method for this.[1][5] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all treatments, including the vehicle control. Typically, DMSO concentrations should be kept below 0.5%.[6] | |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.[7] | |
| Inconsistent or No Observable Effect | This compound concentration is too low. | Gradually increase the concentration of this compound within the non-toxic range. |
| Insufficient incubation time. | Optimize the incubation time. The effects of this compound on signaling pathways can be time-dependent. | |
| Cell line is not responsive. | The target signaling pathways (MAPK/NF-κB) may not be constitutively active or inducible in your cell line of choice. Consider using a positive control to ensure the pathway can be activated. | |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. | |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound. | Ensure this compound is fully dissolved in the initial solvent before adding it to the culture medium. Gently vortex or warm the stock solution if necessary. Avoid repeated freeze-thaw cycles of the stock solution. |
| High concentration of this compound. | Try using a lower, yet effective, concentration. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is used to determine the cytotoxicity of this compound and establish a non-toxic working concentration.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation
Table 1: Recommended this compound Concentration Range for Initial Screening
| Cell Line | Non-Cytotoxic Concentration Range | Reference |
| RAW264.7 | 5 - 40 µM | [1] |
| A549 | 5 - 40 µM | [1] |
Table 2: Example Data from a this compound Cytotoxicity Assay (MTT)
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 5 | 1.23 | 98.4% |
| 10 | 1.21 | 96.8% |
| 20 | 1.18 | 94.4% |
| 40 | 1.15 | 92.0% |
| 80 | 0.85 | 68.0% |
| 160 | 0.45 | 36.0% |
Visualizations
Caption: this compound inhibits the MAPK and NF-κB signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting Gancaonin M Solubility for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Gancaonin M in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro studies?
This compound is a prenylated isoflavone, a class of flavonoids, isolated from the roots of Glycyrrhiza uralensis (licorice).[1] Like many flavonoids, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions such as cell culture media. This can lead to precipitation of the compound, inaccurate concentrations in experiments, and unreliable results.
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in cell-based assays. It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check the final DMSO concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[1]
-
Ensure the stock solution is fully dissolved: Before diluting, make sure your this compound is completely dissolved in the DMSO stock. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can help.
-
Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in media. This gradual decrease in solvent concentration can help maintain solubility.
-
Consider the final concentration of this compound: It's possible that the desired final concentration of this compound in your experiment exceeds its solubility limit in the cell culture medium, even with a low DMSO concentration. You may need to test a lower concentration range.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common, other solvents or co-solvents can be used, but their compatibility with your specific cell line and experiment must be validated. Options include:
-
Ethanol: Can be used to dissolve hydrophobic compounds, but like DMSO, the final concentration in the media must be carefully controlled to avoid cytotoxicity.
-
Co-solvents: Mixtures of solvents, such as polyethylene glycol 400 (PEG 400) and ethanol, can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Complexation agents: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.
Data on Flavonoid Solubility
| Solvent | General Flavonoid Solubility | Notes |
| Water | Very low to insoluble | Solubility is pH-dependent; glycosylated flavonoids are more water-soluble than their aglycone counterparts. |
| DMSO | Generally high | The solvent of choice for creating high-concentration stock solutions. |
| Ethanol | Moderate to high | Often used as a solvent or co-solvent. |
| Methanol | Moderate to high | Similar to ethanol in its solvent properties for flavonoids. |
| Acetone | Moderate to high | Can be an effective solvent for many flavonoids. |
| Chloroform | Moderate | A non-polar solvent that can dissolve less polar flavonoids. |
| Ethyl Acetate | Moderate | Can be used for extraction and as a solvent for less polar flavonoids. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that all solid material has dissolved and there are no visible particulates.
-
Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the steps for diluting the this compound stock solution into cell culture medium for experiments.
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Once thawed, vortex the tube to ensure the solution is homogeneous.
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to your experimental wells containing cell culture medium to achieve the desired final concentrations. Ensure rapid and thorough mixing.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO (or other solvent) as your experimental conditions.
Visualizations
Signaling Pathway
While the specific signaling pathway for this compound is not definitively established, related compounds from Glycyrrhiza uralensis, such as Gancaonin N, have been shown to exert their anti-inflammatory effects by downregulating the NF-κB/MAPK signaling pathway.[3][4][5] The following diagram illustrates this likely mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro production and distribution of flavonoids in Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Gancaonin M degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Gancaonin M in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a 4'-o-methylisoflavone, a type of flavonoid compound.[1] It is a solid with a molecular formula of C21H20O5 and a melting point of 139-141°C.[2]
Q2: What are the optimal storage conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) and at 2-8°C for short-term use. If dissolved in a solvent, it should be stored at -80°C for up to one year.[3][4]
Q3: What are the common causes of this compound degradation?
While specific degradation pathways for this compound are not extensively documented, flavonoids, in general, are susceptible to degradation influenced by factors such as light, temperature, pH, and oxygen levels.[5] The Material Safety Data Sheet (MSDS) for this compound also advises avoiding strong oxidizing/reducing agents and strong acids/alkalis.[4]
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is crucial to control the experimental environment. This includes protecting the compound from light, maintaining a stable and appropriate temperature, using buffers to control pH, and minimizing exposure to oxygen. It is also important to avoid using strong oxidizing or reducing agents, as well as strong acids or alkalis, in your experimental setup.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions. For long-term storage, ensure the compound is at -20°C (powder) or -80°C (in solvent).[3][4] 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light by using amber vials or covering containers with foil. |
| Visible changes in solution (e.g., color change, precipitation) | pH instability or exposure to incompatible substances. | 1. Ensure the pH of your solvent or buffer is within a stable range for flavonoids (near neutral is often a safe starting point). 2. Check for any incompatible chemicals in your experimental setup, such as strong acids, bases, or oxidizing/reducing agents.[4] |
| Low recovery after extraction or purification | Degradation during the experimental process. | 1. Minimize the duration of experimental steps where the compound is exposed to potentially degrading conditions (e.g., high heat, extreme pH). 2. Consider performing steps under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation. |
Experimental Protocols
General Protocol for Handling and Preparation of this compound Solutions
-
Receiving and Storage: Upon receipt, store this compound powder at -20°C in a tightly sealed container, protected from light.
-
Reconstitution: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the powder in an appropriate solvent (e.g., DMSO) to the desired concentration.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution with the appropriate experimental buffer or medium immediately before use.
-
Handling During Experiments:
-
Protect all solutions containing this compound from direct light by using amber-colored tubes or by wrapping the containers in aluminum foil.
-
Maintain a consistent and appropriate temperature throughout the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure the pH of the experimental medium is controlled and compatible with the stability of this compound.
-
Data on this compound Stability
| Parameter | Condition | Duration | Stability | Reference |
| Storage (Powder) | -20°C | 3 years | Stable | [3] |
| Storage (In Solvent) | -80°C | 1 year | Stable | [3] |
| Shipping | Ambient Temperature or Blue Ice | Short Term | Stable | [3] |
Visualizations
Experimental Workflow for this compound Handling
Caption: Workflow for handling this compound to minimize degradation.
Postulated Signaling Pathway Influenced by Related Compounds
While the direct signaling targets of this compound are not fully elucidated, the related compound Gancaonin N has been shown to affect the NF-κB and MAPK signaling pathways.[6][7][8]
Caption: Potential inhibition of NF-κB and MAPK pathways by Gancaonin compounds.
References
- 1. Showing Compound this compound (FDB018367) - FooDB [foodb.ca]
- 2. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gancaonin N | TargetMol [targetmol.com]
- 4. biocrick.com [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Gancaonin M experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Gancaonin M, with a focus on addressing potential issues of variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural flavonoid compound found in the roots of Glycyrrhiza uralensis Fisch.[1] While specific studies on this compound are limited, related compounds from the same source, such as Gancaonin N, have been shown to possess anti-inflammatory properties. Gancaonin N exerts its effects by downregulating the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[2][3][4] It inhibits the phosphorylation of ERK and p38, and prevents the nuclear translocation of NF-κB p65.[2][5] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inflammatory mediators such as COX-2, iNOS, and PGE2.[2][3][4][6][7]
Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?
A2: Variability in IC50 values is a common issue in in vitro assays and can stem from several factors.[8][9][10][11] For a compound like this compound, consider the following:
-
Compound Stability and Storage: Ensure this compound is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions for each experiment.
-
Cell Line Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[9][10] The specific cell line used can also significantly impact results.[12]
-
Assay Type: Different cytotoxicity or inhibition assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values.[12] It is crucial to be consistent with the chosen assay.
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can introduce variability.[10] Use a consistent and appropriate non-linear regression model.
Q3: My this compound solution appears to have low solubility. How can I address this?
A3: Flavonoids like this compound can have limited aqueous solubility. To improve solubility, consider the following:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.
-
Stock Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in culture medium for your working concentrations. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication can help dissolve the compound in the stock solution.
-
Warming: Briefly warming the solution may aid in dissolution, but be cautious of potential degradation at high temperatures.
Q4: How can I ensure the reproducibility of my findings when working with this compound?
A4: Reproducibility is a cornerstone of reliable scientific research.[13][14] To enhance the reproducibility of your experiments with this compound:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all your assays. This includes cell culture maintenance, compound preparation, experimental procedures, and data analysis.
-
Reagent Validation: Use high-quality, validated reagents and cell lines from reputable sources.[13]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including lot numbers of reagents, cell passage numbers, and any deviations from the SOP.
-
Independent Replication: Whenever possible, have another researcher in your lab independently replicate key findings.
Troubleshooting Guides
Issue 1: Inconsistent Anti-inflammatory Effects
| Symptom | Potential Cause | Troubleshooting Step |
| Variable inhibition of pro-inflammatory markers (e.g., NO, TNF-α, IL-6) | Cellular Activation State: Inconsistent activation of inflammatory pathways in cell models (e.g., with LPS). | 1. Use a consistent lot and concentration of the activating agent (e.g., LPS). 2. Optimize the stimulation time to achieve a robust and reproducible inflammatory response. 3. Ensure cells are at a consistent confluency at the time of stimulation. |
| This compound Degradation: The compound may be unstable in the experimental conditions. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. | |
| Timing of Treatment: The pre-incubation time with this compound before inflammatory stimulation may be suboptimal. | Perform a time-course experiment to determine the optimal pre-incubation time for this compound to exert its inhibitory effects. Studies with the related Gancaonin N often use a 2-hour pre-treatment.[2][6] |
Issue 2: Unexpected Cytotoxicity at Low Concentrations
| Symptom | Potential Cause | Troubleshooting Step |
| High cell death observed in viability assays (e.g., MTT, trypan blue) at concentrations expected to be non-toxic. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Calculate the final solvent concentration in your working dilutions. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). 3. Include a vehicle control (medium with the same concentration of solvent but no this compound) to assess solvent toxicity. |
| Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations, leading to inaccurate results or physical stress on the cells. | 1. Visually inspect the culture wells for any signs of precipitation after adding the compound. 2. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent. | |
| Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to this compound. | Perform a dose-response curve starting from very low concentrations to accurately determine the cytotoxic range for your specific cell line. |
Quantitative Data Summary
While specific quantitative data for this compound is not widely available, the following table summarizes the effective concentrations of the closely related compound, Gancaonin N, in various in vitro anti-inflammatory assays. These values can serve as a starting point for designing experiments with this compound.
| Assay | Cell Line | Effective Concentration Range of Gancaonin N | Observed Effect | Reference |
| Cell Viability (MTT Assay) | RAW 264.7 & A549 | 5 - 40 µM | No significant cytotoxicity observed. | [2][6][7] |
| Nitric Oxide (NO) Production | RAW 264.7 | 5 - 40 µM | Concentration-dependent inhibition of LPS-induced NO production. | [2][6] |
| iNOS and COX-2 Expression | RAW 264.7 | 5 - 40 µM (iNOS), 20 - 40 µM (COX-2) | Significant reduction in LPS-induced protein expression. | [6] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | A549 | 5 - 40 µM | Significant reduction in LPS-induced mRNA and protein expression. | [2][6] |
| MAPK Pathway (p-ERK, p-p38) | A549 | 10 - 40 µM | Effective suppression of LPS-induced phosphorylation. | [2][5] |
| NF-κB Pathway (p65 nuclear translocation) | A549 | 40 µM | Significant inhibition of LPS-induced nuclear translocation. | [2] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) and a vehicle control (medium with the same final concentration of DMSO). Incubate for 24 hours.[2]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 6 x 10⁵ cells/well and incubate until they adhere.[2][6]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[2][6]
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.[2][6]
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.[2][6]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[2][6] The concentration of nitrite is determined using a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of MAPK proteins and the expression of inflammatory proteins.
-
Cell Seeding and Treatment: Seed cells (e.g., A549) and pre-treat with this compound, followed by stimulation with LPS as described in the previous protocols.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-p38, p38, NF-κB p65, COX-2, β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.[2][6]
Visualizations
Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory pathways.
Caption: A logical workflow to enhance experimental reproducibility.
References
- 1. This compound, 129145-51-3 [thegoodscentscompany.com]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Irreproducibility of published bioscience research: Diagnosis, pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reproducibility blues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Overcoming Gancaonin M batch-to-batch inconsistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch inconsistency when working with Gancaonin M.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during your experiments with this compound, particularly those related to variability in its biological activity and quantification.
Question: Why am I observing significant variations in the anti-inflammatory activity of different this compound batches?
Answer: Batch-to-batch variability is a known challenge with natural product extracts.[1][2][3] Several factors, from the raw plant material to the final extract, can contribute to these inconsistencies.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Raw Material (Glycyrrhiza uralensis) | - Source Verification: Ensure that all batches of raw material are from the same geographical region and harvested under consistent conditions (e.g., season, plant age).[4] - Authentication: Perform macroscopic and microscopic analysis, as well as chemical fingerprinting (e.g., HPTLC, HPLC) to confirm the identity and quality of the plant material. |
| Inconsistent Extraction Protocol | - Standardize Parameters: Strictly control all extraction parameters, including solvent type and concentration, temperature, extraction time, and solvent-to-solid ratio.[5][6] - Optimize Method: If variability persists, consider re-optimizing the extraction method. Different solvents or techniques (e.g., ultrasound-assisted extraction) can yield different phytochemical profiles.[5][6] |
| Degradation of this compound | - Storage Conditions: Store this compound extracts and stock solutions in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound. |
| Inaccurate Quantification | - Method Validation: Ensure your analytical method (e.g., HPLC) is properly validated for linearity, accuracy, and precision.[7][8][9] - Reference Standard: Use a well-characterized, high-purity this compound reference standard for calibration. |
| Assay-Specific Variability | - Cell-Based Assays: Inconsistent cell passage number, cell density, or stimulation conditions (e.g., LPS concentration) can lead to variable results. Maintain consistent cell culture and assay conditions. - Reagent Quality: Ensure all assay reagents are of high quality and have not expired. |
Question: My HPLC chromatograms for different this compound batches show varying peak areas for the target compound. What could be the cause?
Answer: Variations in HPLC peak areas for this compound across different batches strongly suggest inconsistencies in the concentration of the compound in your extracts.
Troubleshooting Workflow for HPLC Variability:
Caption: Workflow for troubleshooting HPLC peak area variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to batch-to-batch inconsistency?
This compound is a flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice).[10] Like many natural products, its concentration in the plant can be influenced by genetic factors, geographical location of cultivation, climate, harvest time, and storage conditions.[4] Subsequent extraction and purification processes can also introduce variability, leading to inconsistent levels of this compound in the final product.[1][3]
Q2: How can I standardize my this compound batches?
Standardization involves adjusting the herbal preparation to a defined content of a specific constituent.[2] For this compound, this can be achieved by:
-
Quantitative Analysis: Use a validated HPLC method to accurately determine the concentration of this compound in each batch.[7][8][9]
-
Normalization: Adjust the concentration of each batch with a suitable solvent to a consistent, predetermined level before use in experiments.
Q3: What is the mechanism of action of this compound?
While the specific signaling pathways for this compound are not as extensively studied, related compounds from Glycyrrhiza uralensis, such as Gancaonin N, have been shown to exert anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[11][12] These pathways are crucial in the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[11][12][13]
Q4: Are there commercially available this compound reference standards?
The availability of certified reference standards for specific flavonoids can vary. It is recommended to check with major suppliers of phytochemicals and analytical standards. If a certified standard is unavailable, a well-characterized and purified batch of this compound can be used as an internal laboratory standard, with its purity determined by techniques such as NMR and mass spectrometry.
Data Presentation
Table 1: Hypothetical this compound Concentration in Different Batches Determined by HPLC.
| Batch ID | This compound Concentration (µg/mL) | % Deviation from Mean |
| GM-2024-01 | 85.2 | -12.4% |
| GM-2024-02 | 102.5 | +5.4% |
| GM-2024-03 | 93.8 | -3.5% |
| GM-2024-04 | 109.1 | +12.2% |
| Mean | 97.65 | |
| Std. Dev. | 10.5 | |
| RSD (%) | 10.8% |
Table 2: Hypothetical Anti-inflammatory Activity (IC50) of Different this compound Batches.
| Batch ID | IC50 for NO Inhibition in LPS-stimulated RAW 264.7 cells (µM) | % Deviation from Mean |
| GM-2024-01 | 22.5 | +14.2% |
| GM-2024-02 | 18.3 | -7.1% |
| GM-2024-03 | 20.1 | +2.0% |
| GM-2024-04 | 17.9 | -9.1% |
| Mean | 19.7 | |
| Std. Dev. | 2.1 | |
| RSD (%) | 10.7% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound in an extract, which should be optimized and validated for your specific instrumentation and matrix.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).
-
Gradient: 30% A to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Sample Preparation: Dissolve a known weight of the dried this compound extract in methanol. Filter through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Protocol 2: In-Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is adapted from studies on related flavonoids and assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[11][13]
1. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (no this compound, with LPS) and a negative control (no this compound, no LPS).
-
After 24 hours, collect 100 µL of the cell culture supernatant from each well.
3. Nitrite Measurement (Griess Assay):
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each this compound concentration and calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound via NF-κB and MAPK pathways.
References
- 1. media.neliti.com [media.neliti.com]
- 2. texilajournal.com [texilajournal.com]
- 3. STANDARDIZATION OF HERBAL MEDICINAL PRODUCTS | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures: A Case Study with Five Closely Related Licorice Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin M Cytotoxicity Assay Technical Support Center
Disclaimer: Information regarding Gancaonin M is limited in publicly available scientific literature. The following guidance is based on research on the closely related compound Gancaonin N , also a prenylated isoflavone isolated from Glycyrrhiza uralensis (licorice), and general principles of flavonoid cytotoxicity assays. Researchers should validate these recommendations for their specific experimental conditions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
A1: There is no specific cytotoxic concentration reported for this compound. However, studies on the related compound, Gancaonin N, have shown no significant cytotoxicity in RAW264.7 and A549 cells at concentrations up to 40 μM for 24 hours.[1] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1-100 µM) to determine the IC50 value for your specific cell line.
Q2: What is the likely mechanism of this compound-induced cytotoxicity?
A2: While the specific mechanism for this compound is not detailed, flavonoids can induce cytotoxicity through various mechanisms, including cell cycle arrest and apoptosis.[2][3] Gancaonin N has been shown to modulate inflammatory pathways such as NF-κB and MAPK.[1][4] It is plausible that this compound induces cytotoxicity through the intrinsic or extrinsic apoptosis pathways, which often involve the activation of caspases.
Q3: Which cytotoxicity assays are recommended for this compound?
A3: Standard colorimetric and fluorometric assays are suitable for assessing the cytotoxicity of this compound. Commonly used assays include:
-
MTT Assay: Measures cell metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Caspase Activity Assay: To specifically measure apoptosis.
Q4: Are there any known interferences of this compound with common cytotoxicity assays?
A4: Flavonoids have been reported to interfere with tetrazolium-based assays like MTT by directly reducing the dye in the absence of cells.[5] It is crucial to include a control group with this compound in cell-free media to account for any potential direct reduction of the assay reagent.
Troubleshooting Guides
MTT Assay Issues
| Problem | Possible Cause | Solution |
| High background absorbance in cell-free wells | This compound may be directly reducing the MTT reagent. | Run a control with various concentrations of this compound in media without cells. Subtract the average absorbance of the cell-free wells from all other readings. |
| Low absorbance readings across the plate | - Cell seeding density is too low.- Incubation time is too short.- this compound is not cytotoxic at the tested concentrations. | - Optimize cell seeding density.- Increase incubation time with this compound or the MTT reagent.- Test a higher concentration range of this compound. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Ensure complete dissolution of formazan crystals by thorough mixing. |
LDH Assay Issues
| Problem | Possible Cause | Solution |
| High background LDH activity in control wells | - High serum concentration in the culture media.- Overly vigorous pipetting during cell plating. | - Reduce the serum concentration in the media (1-5%).- Handle cell suspensions gently during plating.[6] |
| Low signal from positive control | - Lysis buffer is not effective.- Low cell density. | - Ensure the lysis buffer is properly prepared and of the correct concentration.- Increase the number of cells seeded per well. |
| High variability between replicates | - Inconsistent cell numbers.- Bubbles in the wells. | - Ensure accurate cell counting and seeding.- Be careful not to introduce bubbles when adding reagents. |
Quantitative Data Summary for Gancaonin N
The following table summarizes the non-cytotoxic concentrations of Gancaonin N from a study on RAW264.7 and A549 cells.[1] This can serve as a starting point for designing experiments with this compound.
| Cell Line | Gancaonin N Concentration | Incubation Time | Result |
| RAW264.7 | 5 - 40 µM | 24 hours | No significant cytotoxicity observed. |
| A549 | 5 - 40 µM | 24 hours | No significant cytotoxicity observed. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include wells with media and this compound but no cells to check for interference. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and cell-free media (background).[7]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: Add the caspase-3/7 reagent, which contains a substrate like Ac-DEVD-AMC, to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 380 nm and emission between 420-460 nm.[4] The fluorescence intensity is proportional to the caspase-3/7 activity.
Visualizations
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Gancaonin M experiments
Disclaimer: Information regarding "Gancaonin M" is limited in the available scientific literature. This guide is based on data from closely related compounds, primarily Gancaonin N, and general laboratory best practices. The troubleshooting advice and experimental protocols provided should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Gancaonin compounds?
A1: Gancaonin N, a closely related isoflavone, has been shown to possess anti-inflammatory properties. It is reported to attenuate the inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[1][2] This involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), PGE2, iNOS, and COX-2, as well as cytokines like TNF-α, IL-1β, and IL-6.[1]
Q2: I am not seeing the expected anti-inflammatory effect of this compound in my cell culture experiments. What could be the reason?
A2: Several factors could contribute to this. First, ensure the this compound is fully dissolved and stable in your culture medium. The concentration used is also critical; based on studies with Gancaonin N, effective concentrations can range from 5 to 40 μM without inducing cytotoxicity.[1] It's also important to consider the timing of the treatment. For example, pre-treatment with the compound for a period before inducing an inflammatory response (e.g., with LPS) is a common strategy.[1] Finally, the cell type and the specific inflammatory stimulus used can significantly influence the outcome.
Q3: Is this compound expected to be cytotoxic at high concentrations?
A3: While specific data for this compound is unavailable, studies on Gancaonin N have shown no significant cytotoxicity in RAW264.7 and A549 cells at concentrations up to 40 μM for 24 hours.[1] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration. An MTT or similar cell viability assay is recommended.
Q4: What are the key signaling pathways I should investigate when studying the effects of this compound?
A4: Based on evidence from Gancaonin N, the primary signaling pathways to investigate would be the NF-κB and MAPK pathways, which are central to inflammatory responses.[1][2][3] Key proteins to examine would include phosphorylated forms of ERK and p38 within the MAPK pathway, and the nuclear translocation of NF-κB p65.[1]
Troubleshooting Guides
Unexpected Results in Cell Viability (MTT) Assays
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Incomplete dissolution of MTT or formazan crystals | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Ensure complete mixing after adding MTT and the solubilization solution.[4] |
| No color change, or very weak signal, even in control wells | - Low cell number or low metabolic activity- MTT solution is old or inactive- Incorrect incubation time | - Increase the initial cell seeding density.- Prepare fresh MTT solution.- Optimize the incubation time with MTT (typically 1-4 hours).[5] |
| High cytotoxicity observed at expected non-toxic doses | - Solvent toxicity (e.g., DMSO)- Contamination of the compound or culture- Cell line is particularly sensitive | - Ensure the final solvent concentration is low and consistent across all wells, including controls.- Use sterile techniques and fresh reagents.- Perform a preliminary dose-response experiment over a wide concentration range. |
Unexpected Results in Western Blotting
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| Weak or no signal for target protein | - Insufficient protein loading- Poor antibody binding- Inefficient protein transfer | - Quantify protein concentration and load at least 20-30 µg per lane.- Optimize primary antibody concentration and incubation time.- Verify transfer efficiency with Ponceau S staining.[6] |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[7]- Perform an antibody titration to find the optimal concentration.- Increase the number and duration of wash steps.[6] |
| Non-specific bands | - Primary or secondary antibody is not specific enough- Protein degradation | - Use a more specific (e.g., monoclonal) primary antibody.- Run a secondary antibody-only control.- Add protease inhibitors to your lysis buffer.[8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 570 and 590 nm.[9]
Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, phospho-p38, NF-κB p65) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: Effect of Gancaonin N on LPS-Induced NO Production in RAW264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | < 5% |
| LPS | 1 µg/mL | 100% |
| Gancaonin N + LPS | 5 | 85% |
| Gancaonin N + LPS | 10 | 65% |
| Gancaonin N + LPS | 20 | 40% |
| Gancaonin N + LPS | 40 | 25% |
Data is hypothetical and based on trends reported in the literature for Gancaonin N.[1]
Table 2: Effect of Gancaonin N on Pro-inflammatory Cytokine Expression in LPS-stimulated A549 Cells
| Treatment | TNF-α mRNA (fold change) | IL-6 mRNA (fold change) |
| Control | 1.0 | 1.0 |
| LPS (5 µg/mL) | 15.2 | 20.5 |
| Gancaonin N (40 µM) + LPS | 4.8 | 6.2 |
Data is hypothetical and based on trends reported in the literature for Gancaonin N.[1]
Visualizations
Caption: A general experimental workflow for investigating the effects of this compound.
Caption: The inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Gancaonin M Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Gancaonin M from its primary source, the roots of Glycyrrhiza uralensis (licorice).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a prenylated isoflavone, a type of flavonoid compound. Its principal natural source is the roots of the plant Glycyrrhiza uralensis, commonly known as Chinese licorice.
Q2: What are the conventional methods for extracting this compound?
Traditional methods for flavonoid extraction, which can be applied to this compound, include maceration, reflux, and Soxhlet extraction. These methods are generally effective but can be time-consuming and require large volumes of solvents.
Q3: What modern extraction techniques can improve the yield of this compound?
Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient. These "green" techniques can reduce extraction time and solvent consumption while potentially increasing the yield.
Q4: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound. For flavonoids like this compound, polar solvents are generally used. Ethanol and methanol, often in aqueous mixtures, are commonly employed for flavonoid extraction. The optimal ethanol concentration for extracting flavonoids from Glycyrrhiza uralensis has been reported to be around 56-58%.
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying specific flavonoids like this compound. An HPLC system equipped with a Diode Array Detector (DAD) is typically used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Incomplete Cell Wall Disruption: The plant material may not be ground finely enough, preventing solvent penetration. 4. Degradation of this compound: Exposure to excessive heat or light can degrade flavonoids. | 1. Solvent Optimization: Test different concentrations of ethanol or methanol (e.g., 50%, 70%, 95%). Based on studies on Glycyrrhiza uralensis, an ethanol concentration of around 56-58% is a good starting point. 2. Parameter Optimization: Systematically vary the extraction temperature (e.g., 40-60°C), time (e.g., 30-90 minutes for modern methods), and solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL). 3. Particle Size Reduction: Grind the dried Glycyrrhiza uralensis roots to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 4. Control Extraction Conditions: Avoid excessively high temperatures and prolonged exposure to direct light. Consider using amber glassware. |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Presence of pigments and lipids: These are common co-extractives from plant materials. | 1. Solvent Polarity Adjustment: Try a solvent system with a slightly different polarity. Sometimes a multi-step extraction with solvents of increasing polarity can help to fractionate the extract. 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove lipids and some pigments. 3. Purification: Employ chromatographic techniques like column chromatography or preparative HPLC for further purification of the extract. |
| Inconsistent Extraction Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage conditions of the Glycyrrhiza uralensis roots. 2. Inconsistent Experimental Conditions: Minor variations in temperature, time, or solvent concentration between experiments. | 1. Standardize Plant Material: Use plant material from the same source and batch for a series of experiments. Ensure proper drying and storage conditions. 2. Maintain Strict Control: Carefully control all experimental parameters. Use calibrated equipment and ensure accurate measurements. |
| Degradation of this compound during Storage | 1. Exposure to Light, Heat, or Oxygen: Flavonoids can be sensitive to these environmental factors. | 1. Proper Storage: Store the dried extract in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can also be used to prevent oxidation. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for extracting flavonoids from Glycyrrhiza uralensis.
-
Sample Preparation:
-
Dry the roots of Glycyrrhiza uralensis at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 56% aqueous ethanol (a solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to approximately 125 W and the frequency to 55 kHz.
-
Maintain the extraction temperature at 58°C.
-
Extract for 40 minutes.
-
-
Post-Extraction:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Dry the concentrated extract to obtain the crude this compound extract.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general protocol for flavonoid quantification that can be adapted for this compound.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known weight of the dried extract in HPLC-grade methanol to a specific concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) Acetonitrile.
-
Start with a higher percentage of A and gradually increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) and monitor at the maximum absorbance wavelength for this compound.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Glycyrrhiza uralensis
| Extraction Method | Key Parameters | Advantages | Disadvantages |
| Maceration | Room temperature, long duration (hours to days) | Simple, requires minimal equipment | Time-consuming, lower efficiency |
| Soxhlet Extraction | Continuous extraction with heated solvent | More efficient than maceration | Requires higher temperatures which can degrade thermolabile compounds, longer extraction times |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves, moderate temperature | Reduced extraction time, lower solvent consumption, improved yield | Initial equipment cost |
| Microwave-Assisted Extraction (MAE) | Microwave energy, rapid heating | Very short extraction time, high efficiency | Potential for localized overheating, requires specialized equipment |
Table 2: Optimized Parameters for Flavonoid Extraction from Glycyrrhiza uralensis
| Parameter | Optimized Value (Heating Method) | Optimized Value (Ultrasound-Assisted) |
| Solvent | 56% Ethanol | Not specified, but ethanol is common |
| Temperature | 58°C | 25°C |
| Time | 190 minutes | 10 minutes |
| Solid-to-Liquid Ratio | 1:30 g/mL | Not specified |
| Ultrasonic Power | N/A | 125 W |
| Ultrasonic Frequency | N/A | 55 kHz |
Note: These are optimized parameters for total flavonoid or glycyrrhizic acid extraction from Glycyrrhiza uralensis and serve as an excellent starting point for this compound extraction optimization.
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: this compound's anti-inflammatory mechanism via MAPK/NF-κB pathways.
Gancaonin M stability in different solvents and buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Gancaonin M in various experimental settings. As a prenylated isoflavone isolated from Glycyrrhiza uralensis, understanding its stability is crucial for accurate experimental design and the development of potential therapeutics. While specific stability data for this compound is limited in publicly available literature, this guide offers insights based on the known physicochemical properties of this compound and the general behavior of flavonoids, its parent class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a solid compound with low water solubility. Its key properties are summarized in the table below.
Q2: In which common laboratory solvents is this compound likely to be soluble?
A2: Given its low water solubility (0.0077 g/L) and a logP of approximately 4.26-4.95, this compound is expected to be more soluble in organic solvents.[1] For experimental purposes, it is advisable to prepare stock solutions in solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.
Q3: What are the general factors that can affect the stability of this compound in solution?
A3: As a flavonoid, the stability of this compound can be influenced by several factors, including:
-
pH: Flavonoids can undergo degradation in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[2]
-
Light: Exposure to light, particularly UV light, can lead to the photodegradation of flavonoids.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been documented. However, flavonoids, in general, can degrade into simpler phenolic acids through the cleavage of their heterocyclic ring. The degradation is often influenced by factors like pH, temperature, light, and oxygen levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in aqueous buffer. | This compound has very low water solubility. The concentration in the final aqueous solution may be too high. The organic solvent from the stock solution may be causing precipitation when diluted. | Ensure the final concentration in the aqueous buffer is below its solubility limit. Minimize the percentage of the organic solvent in the final solution (typically ≤ 0.1% DMSO). Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental system. |
| Loss of activity or inconsistent results over time. | This compound may be degrading in the experimental medium. This could be due to pH, temperature, or light exposure. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in the dark. Protect experimental samples from light. Evaluate the stability of this compound in your specific experimental buffer and conditions over the duration of the experiment. |
| Discoloration of the this compound solution. | This could be a sign of degradation or oxidation. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (low temperature, protection from light, and potentially under an inert atmosphere like nitrogen or argon for long-term storage). |
Experimental Protocols
General Protocol for Assessing this compound Stability in a Specific Solvent or Buffer
This protocol provides a general framework for evaluating the stability of this compound. It is recommended to adapt this protocol to your specific experimental needs.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution with the solvent or buffer of interest to a final working concentration (e.g., 10 µM).
-
Prepare several identical aliquots for analysis at different time points.
-
-
Incubation:
-
Store the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure, or protected from light).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from the test solutions.
-
Immediately analyze the sample or store it at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and the half-life (t½) of this compound under the tested conditions.
-
Visualizations
References
Minimizing off-target effects of Gancaonin M in assays
Technical Support Center: Gancaonin M
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of this compound in experimental assays. Currently, there is limited publicly available data specifically for this compound. Therefore, this guide leverages information on the closely related compound, Gancaonin N, and general principles of small molecule pharmacology to provide a comprehensive resource. The strategies and protocols outlined here are broadly applicable for the characterization of off-target effects of novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a prenylated isoflavone that has been isolated from Glycyrrhiza uralensis.[1][2] While the specific molecular targets of this compound are not well-documented, the related compound Gancaonin N is known to exert anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[3][4][5] It is plausible that this compound shares a similar mechanism of action.
Q2: What are off-target effects and why are they a concern for a small molecule like this compound?
Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[6][7] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the on-target effect.
-
Cellular toxicity: Off-target binding can disrupt normal cellular processes, leading to cell death.[6]
-
Confounding structure-activity relationship (SAR) studies: Off-target effects can mask the true SAR of a compound series.
-
Adverse effects in vivo: In a therapeutic context, off-target effects can cause undesirable side effects.
Q3: How can I begin to assess the potential for off-target effects with this compound in my assay?
A multi-faceted approach is recommended:
-
Computational Profiling: Utilize in silico tools to predict potential off-targets of this compound based on its chemical structure.[8][9][10]
-
Dose-Response Analysis: Perform careful dose-response experiments to determine the potency of this compound for its intended effect versus any observed toxicity. A large window between the efficacious and toxic concentrations suggests better specificity.
-
Use of Controls: Employ structurally related but inactive analogs of this compound as negative controls. If these analogs do not produce the same phenotype, it provides evidence for on-target activity.
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in a cellular context.[11][12][13]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide addresses common issues encountered during in vitro assays with this compound and provides strategies to mitigate potential off-target effects.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Cytotoxicity Observed at Efficacious Concentrations | Off-target toxicity | 1. Perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the CC50. 2. Lower the working concentration of this compound. 3. Screen this compound against a panel of known toxicity targets (e.g., hERG, CYPs). | Identification of a concentration window with minimal toxicity and maximal on-target effect. |
| Inconsistent Phenotype Compared to Known Target Biology | Off-target effects dominating the phenotype | 1. Validate target engagement using CETSA. 2. Use a structurally distinct inhibitor of the same target; if the phenotype differs, off-target effects are likely. 3. Perform a target knockdown (e.g., using siRNA or CRISPR) and observe if the phenotype is recapitulated. | Confirmation that the observed phenotype is a direct result of modulating the intended target. |
| Variable Results Between Experiments | Assay variability or compound instability | 1. Standardize cell seeding density and health. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Include appropriate positive and negative controls in every assay plate. | Increased reproducibility of experimental results. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile of this compound using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the CC50 value using a non-linear regression curve fit.
Protocol 2: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[11][13][14][15]
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Protein Quantification: Transfer the supernatant to new tubes and quantify the amount of soluble protein.
-
Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Broad Off-Target Profiling using Kinase Screening Panels
Since many small molecules can interact with kinases, screening against a kinase panel is a valuable tool for identifying off-target interactions.
-
Compound Submission: Provide a stock solution of this compound at a specified concentration to a commercial kinase profiling service.
-
Screening: The service will typically perform a single-point screen at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, perform IC50 determination assays to quantify the potency of this compound against these off-target kinases.
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound, based on the known activity of Gancaonin N.
Caption: Experimental workflow for identifying and validating off-targets of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results with this compound.
References
- 1. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB018367) - FooDB [foodb.ca]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of Gancaonin M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin M, a prenylated isoflavone isolated from Glycyrrhiza uralensis, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound, with a focus on its mechanism of action against key inflammatory pathways. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its closely related structural analog, Gancaonin N, which has been more extensively studied. The experimental findings presented herein are derived from in vitro studies on lipopolysaccharide (LPS)-induced inflammation in macrophage (RAW 264.7) and lung epithelial (A549) cell lines. This guide compares the inhibitory effects of Gancaonin N on various inflammatory mediators with established anti-inflammatory drugs, Dexamethasone and Indomethacin.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of Gancaonin N, as a proxy for this compound, was evaluated by its ability to inhibit the production of key inflammatory mediators in LPS-stimulated cells. The following tables summarize the quantitative data on the inhibition of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and pro-inflammatory cytokines.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Assay | IC50 Value |
| Gancaonin N | RAW 264.7 | NO Production | Not explicitly stated, but significant inhibition at 5-40 µM[1][2] |
| Indomethacin | RAW 264.7 | NO Production | ~56.8 µM[3] |
| Gancaonin N | RAW 264.7 | PGE2 Production | Not explicitly stated, but significant inhibition at 20-40 µM[1] |
| Indomethacin | RAW 264.7 | PGE2 Production | ~2.8 µM[3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Expression
| Compound | Cell Line | Cytokine | Concentration | % Inhibition (relative to LPS control) |
| Gancaonin N | A549 | TNF-α | 40 µM | Significant reduction in protein expression[1] |
| Gancaonin N | A549 | IL-1β | 40 µM | Significant reduction in protein expression[1] |
| Gancaonin N | A549 | IL-6 | 40 µM | Significant reduction in protein expression[1] |
| Dexamethasone | A549 | GM-CSF | ~0.5 x 10⁻⁹ M (IC50)[4] | Not directly comparable |
Note: Direct comparative IC50 values for this compound/N against Dexamethasone on specific cytokine inhibition were not available in the searched literature. Dexamethasone is a potent steroidal anti-inflammatory drug with a different mechanism of action.
Mechanism of Action: Signaling Pathway Modulation
Experimental evidence strongly suggests that Gancaonin N exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Gancaonin N has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated A549 cells.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Gancaonin N has been observed to reduce the phosphorylation of ERK and p38 MAPKs in LPS-stimulated A549 cells, indicating its inhibitory effect on this pathway.[1]
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of Gancaonin N's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and A549 (human lung adenocarcinoma epithelial cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of Gancaonin N (e.g., 5, 10, 20, 40 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL for RAW 264.7, 5 µg/mL for A549) for a specified duration (e.g., 24 hours for cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
A549 cells are seeded and treated as described above.
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of a detection antibody and a substrate solution.
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.
Western Blot Analysis for Signaling Proteins
-
A549 cells are treated with Gancaonin N and/or LPS for a shorter duration (e.g., 30 minutes to 6 hours) to observe signaling events.
-
Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, and p38.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence, primarily from studies on the structurally similar Gancaonin N, strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the production of key inflammatory mediators is attributed to the downregulation of the NF-κB and MAPK signaling pathways. While direct comparative data for this compound against established anti-inflammatory drugs is currently lacking, the existing findings provide a solid foundation for its further investigation as a novel anti-inflammatory agent. Future studies should focus on generating direct experimental data for this compound and evaluating its efficacy and safety in in vivo models.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Gancaonin M: A Comparative Analysis of Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the target identification and validation studies for Gancaonin M, a prenylated isoflavone isolated from Glycyrrhiza uralensis (licorice root). Due to the limited availability of direct experimental validation for this compound's biological targets, this document leverages computational predictions for this compound and presents a detailed comparison with the experimentally validated targets of the structurally related compound, Gancaonin N. This approach offers insights into the potential mechanisms of action for this compound and provides a framework for future experimental validation.
Comparative Data on this compound and Gancaonin N
The following table summarizes the available data for this compound and the experimentally validated data for Gancaonin N. This comparison highlights the current state of research and underscores the potential therapeutic avenues for these related isoflavones.
| Feature | This compound | Gancaonin N | Other Related Compounds |
| Identified Target(s) | Pregnane X Receptor (PXR) (computationally predicted)[1] | NF-κB, MAPK signaling pathway components (experimentally validated)[2][3] | Gancaonin G: Antibacterial target(s)[4] |
| Method of Identification | In silico molecular docking[1] | In vitro cell-based assays (Western Blot, Immunofluorescence)[2] | In vitro antibacterial assays[4] |
| Validation Status | Not experimentally validated | Validated in cell lines (RAW264.7 macrophages, A549 lung cells)[2] | Validated against bacterial strains (S. mutans, MRSA)[4] |
| Biological Activity | Predicted xenobiotic metabolism modulation[1] | Anti-inflammatory[2][3] | Antibacterial[4] |
Experimental Protocols
Detailed methodologies for the key experiments that would be required to validate the predicted targets of this compound, based on the successful validation of Gancaonin N, are outlined below.
Cell Culture and Treatment
-
Cell Lines:
-
Human lung adenocarcinoma epithelial cells (A549) for studying lung inflammation.
-
RAW264.7 murine macrophage cells, a standard model for inflammation studies.
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of target proteins within a signaling pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Nuclear Translocation
This method visualizes the location of NF-κB within the cell, a key indicator of its activation.
-
Cell Seeding: A549 cells are seeded on glass coverslips in a 24-well plate.
-
Treatment: Cells are pre-treated with this compound and then stimulated with LPS.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
Molecular Docking (Computational)
This protocol is used for the in silico prediction of binding between a ligand (this compound) and a protein target (PXR).
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared and energy-minimized. The crystal structure of the target protein (e.g., PXR, PDB ID: 1NRL) is obtained from the Protein Data Bank, and water molecules and co-crystallized ligands are removed.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound within the ligand-binding domain of the receptor.
-
Analysis: The resulting poses are analyzed based on their binding energy and interactions with key amino acid residues in the binding site.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the predicted and validated signaling pathways and the workflows for their investigation.
Caption: Predicted signaling pathway for this compound activation of PXR.
Caption: Validated anti-inflammatory pathway of Gancaonin N.
References
- 1. Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures: A Case Study with Five Closely Related Licorice Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Gancaonin M and Gancaonin N: A Review of Current Research
A comprehensive review of available scientific literature reveals a significant disparity in the research conducted on Gancaonin M and Gancaonin N. While Gancaonin N has been the subject of multiple studies elucidating its anti-inflammatory properties and mechanisms of action, there is a notable absence of published experimental data on the biological activities of this compound. This disparity currently prevents a direct comparative analysis as requested.
This guide, therefore, will focus on presenting the current state of knowledge on Gancaonin N, providing researchers, scientists, and drug development professionals with a detailed overview of its demonstrated effects and the experimental basis for these findings. We encourage the scientific community to undertake further investigation into this compound to enable future comparative evaluations.
Gancaonin N: An Emerging Anti-Inflammatory Agent
Gancaonin N, a prenylated isoflavone isolated from Glycyrrhiza uralensis (licorice root), has demonstrated significant anti-inflammatory potential in preclinical studies.[1][2][3] Research has primarily focused on its ability to mitigate inflammatory responses in various cell models, particularly in the context of acute pneumonia.[1][2][3]
Mechanism of Action: Targeting Key Inflammatory Pathways
Experimental evidence strongly indicates that Gancaonin N exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][4] These pathways are critical regulators of the inflammatory response, and their inhibition by Gancaonin N leads to a downstream reduction in the production of pro-inflammatory mediators.
NF-κB Pathway: Gancaonin N has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the p65 subunit translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes. By preventing this translocation, Gancaonin N effectively dampens the inflammatory cascade.
MAPK Pathway: The MAPK pathway, which includes kinases like ERK and p38, is also a key player in inflammation. Gancaonin N has been observed to inhibit the phosphorylation of ERK and p38, which are activated in response to inflammatory stimuli.[1][4] This inhibition further contributes to the suppression of pro-inflammatory gene expression.
The inhibitory action of Gancaonin N on these two major signaling pathways is depicted in the following diagram:
Caption: Gancaonin N inhibits LPS-induced inflammatory pathways.
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Gancaonin N have been quantified in various in vitro experiments. The following tables summarize the key findings from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and A549 human lung carcinoma cells.
Table 1: Effect of Gancaonin N on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | Concentration of Gancaonin N | Observed Effect | Reference |
| Nitric Oxide (NO) | 5-40 µM | Inhibition of production | [1] |
| Prostaglandin E2 (PGE2) | 5-40 µM | Inhibition of production | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | 5-40 µM | Significant reduction in protein expression | [1] |
| Cyclooxygenase-2 (COX-2) | 20-40 µM | Significant reduction in protein expression | [1] |
Table 2: Effect of Gancaonin N on Pro-inflammatory Cytokines and COX-2 in LPS-Stimulated A549 Cells
| Cytokine/Enzyme | Concentration of Gancaonin N | Observed Effect | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | 5-40 µM | Significant reduction in mRNA and protein expression | [1] |
| Interleukin-1beta (IL-1β) | 5-40 µM | Significant reduction in mRNA and protein expression | [1] |
| Interleukin-6 (IL-6) | 5-40 µM | Significant reduction in mRNA and protein expression | [1] |
| Cyclooxygenase-2 (COX-2) | 5-40 µM | Significant reduction in protein expression | [1] |
Experimental Protocols
The following outlines the general methodologies employed in the key experiments cited:
Cell Culture and Treatment:
-
RAW 264.7 and A549 cells were cultured in appropriate media and conditions.
-
Cells were pre-treated with various concentrations of Gancaonin N (typically 5-40 µM) for a specified period (e.g., 2 hours) before stimulation with LPS (e.g., 1 µg/mL or 5 µg/mL).
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
Western Blot Analysis:
-
This technique was used to determine the protein expression levels of iNOS, COX-2, TNF-α, IL-1β, IL-6, and the phosphorylated forms of ERK and p38.
-
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. Protein bands were visualized using a chemiluminescence detection system.
Real-Time Polymerase Chain Reaction (RT-PCR):
-
RT-PCR was employed to measure the mRNA expression levels of TNF-α, IL-1β, and IL-6.
-
Total RNA was extracted from cells, and cDNA was synthesized. RT-PCR was then performed using specific primers for the target genes.
Immunofluorescence:
-
This method was used to visualize the nuclear translocation of NF-κB p65.
-
Cells were fixed, permeabilized, and incubated with an antibody specific for the p65 subunit. A fluorescently labeled secondary antibody was then used for detection, and the cells were observed under a fluorescence microscope.
The general workflow for these in vitro experiments is illustrated below:
Caption: General experimental workflow for in vitro studies of Gancaonin N.
Conclusion and Future Directions
The available research provides a solid foundation for the anti-inflammatory potential of Gancaonin N, highlighting its mechanism of action through the NF-κB and MAPK pathways. The quantitative data from in vitro studies consistently demonstrate its ability to suppress the production of key inflammatory mediators.
However, the significant lack of data on this compound is a critical knowledge gap. To enable a comprehensive understanding of the structure-activity relationships within this class of isoflavones and to fully assess their therapeutic potential, further research on this compound is imperative. Future studies should aim to:
-
Isolate or synthesize sufficient quantities of this compound for biological evaluation.
-
Conduct in vitro and in vivo studies to determine the anti-inflammatory, antioxidant, anticancer, and other biological activities of this compound.
-
Elucidate the signaling pathways modulated by this compound.
-
Perform direct comparative studies between this compound and Gancaonin N to identify any differences in potency and efficacy.
By addressing these research questions, the scientific community can build a more complete picture of the pharmacological properties of these related natural products, potentially paving the way for the development of new therapeutic agents.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin M: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Gancaonin M, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the anti-inflammatory efficacy of this compound against well-established anti-inflammatory drugs. The information presented is based on available preclinical data, primarily focusing on the closely related compound Gancaonin N, due to the limited specific research on this compound. The data for Gancaonin N serves as a strong proxy for understanding the potential mechanisms and efficacy of this compound.
Comparative Efficacy Data
The anti-inflammatory effects of Gancaonin N have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and human alveolar basal epithelial A549 cells. These studies provide quantitative data on the inhibition of key inflammatory mediators. For a comprehensive comparison, this data is presented alongside reported efficacy data for the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin under similar experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | NO Inhibition (%) | PGE2 Inhibition (%) | Reference |
| Gancaonin N | 40 µM | Significant | Significant | [1][2][3] |
| Dexamethasone | 1 µM | Significant | - | [4][5] |
| Indomethacin | 10 µM | Significant | Significant | [6][7][8] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Expression in LPS-Stimulated A549 Cells
| Compound | Concentration | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition | Reference |
| Gancaonin N | 40 µM | Significant | Significant | Significant | [1][2][3] |
| Dexamethasone | 1 µM | Significant | Significant | Significant | [5][9] |
| Indomethacin | - | - | - | - | - |
Mechanism of Action: Signaling Pathway Modulation
Gancaonin N exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]
Upon stimulation by inflammatory triggers like LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory mediators. Gancaonin N has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and prevent the nuclear translocation of the p65 subunit of NF-κB.[1][2][3] This dual inhibition effectively suppresses the production of a wide range of inflammatory molecules.
Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anti-inflammatory effects of Gancaonin N.
Cell Culture and Treatment
Murine macrophage-like RAW 264.7 cells and human alveolar basal epithelial A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of Gancaonin N for 2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL for RAW 264.7 and 5 µg/mL for A549) for a specified duration (typically 6-24 hours).
Nitric Oxide (NO) Assay
The production of NO is measured in the culture supernatant using the Griess reaction. Briefly, an equal volume of cell culture medium is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the MAPK and NF-κB signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available preclinical data on Gancaonin N strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation as a novel anti-inflammatory agent. Direct comparative studies of this compound against established drugs like Dexamethasone and Indomethacin are warranted to fully elucidate its therapeutic potential and relative efficacy. Researchers are encouraged to utilize the outlined experimental protocols to build upon the existing knowledge and further explore the pharmacological profile of this compound.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apjai-journal.org [apjai-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Unveiling the Activity of Gancaonin M: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known activities of Gancaonin M and related compounds derived from Glycyrrhiza uralensis. Due to the limited published data specifically on this compound, this document leverages information on analogous compounds to provide a contextual understanding and outlines the standard experimental protocols for assessing the activity of such molecules in different cell lines.
This compound: An Overview
This compound is classified as a 4'-O-methylisoflavone, a type of flavonoid compound.[1] While it has been identified in herbs and spices, there is a notable scarcity of published research on its specific biological activities, particularly its anti-cancer properties.[1] This guide, therefore, broadens its scope to include data on other bioactive compounds from Glycyrrhiza uralensis to provide a comparative framework.
Comparative Activity of Glycyrrhiza uralensis Constituents
To offer a valuable comparison for researchers interested in this compound, this section summarizes the observed activities of other compounds isolated from the same plant source.
Gancaonin N
Polysaccharides from Glycyrrhiza uralensis (Gan Cao)
Polysaccharides extracted from Glycyrrhiza uralensis have shown direct antitumor effects. In a study utilizing the CT-26 colon carcinoma cell line, these polysaccharides inhibited cell growth at concentrations as low as 0.05 mg/ml.[4][5] The inhibitory effect was found to be dependent on the molecular weight of the polysaccharide fractions.[4][5]
Table 1: Summary of Antiproliferative Activity of Glycyrrhiza uralensis Polysaccharides
| Cell Line | Compound | Concentration | Observed Effect |
| CT-26 (Colon Carcinoma) | Glycyrrhiza uralensis Polysaccharides | ≤50 µg/ml | Inhibition of proliferation[5] |
| CT-26 (Colon Carcinoma) | Low Molecular Weight Polysaccharide Fraction | <0.1 mg/ml | Over 50% growth inhibition[4] |
| IEC-6 (Intestinal Epithelial) | Glycyrrhiza uralensis Polysaccharides | Up to 100 µg/ml | No inhibition of proliferation[5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the cytotoxic and apoptotic activity of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6][7][8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently by pipetting up and down and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[10]
Protocol:
-
Cell Treatment: Culture cells in a 6-well plate and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways involved in cell proliferation and apoptosis.[11][12][13][14][15]
Protocol:
-
Protein Extraction: Following treatment with the test compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway for a Flavonoid Compound
Based on the known mechanisms of other flavonoids, a compound like this compound could potentially modulate signaling pathways involved in apoptosis and cell survival, such as the PI3K/Akt and NF-κB pathways.
Caption: Hypothetical signaling pathway modulated by a flavonoid like this compound.
Experimental Workflow for Assessing Antiproliferative Activity
The following diagram illustrates the general workflow for evaluating the antiproliferative effects of a test compound on cancer cell lines.
Caption: General experimental workflow for antiproliferative activity assessment.
References
- 1. Showing Compound this compound (FDB018367) - FooDB [foodb.ca]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory and anticancer potential of Gan cao (Glycyrrhiza uralensis Fisch.) polysaccharides by CT-26 colon carcinoma cell growth inhibition and cytokine IL-7 upregulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory and anticancer potential of Gan cao (Glycyrrhiza uralensis Fisch.) polysaccharides by CT-26 colon carcinoma cell growth inhibition and cytokine IL-7 upregulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
In Vivo Validation of Flavonoids from Glycyrrhiza uralensis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of flavonoids derived from Glycyrrhiza uralensis (licorice root). While in vitro studies have suggested the therapeutic potential of various Gancaonins, a notable data gap exists regarding the in vivo validation of Gancaonin M. This guide, therefore, focuses on presenting the available in vivo evidence for other prominent anti-inflammatory flavonoids from the same source: Liquiritigenin, Isoliquiritigenin, and Licochalcone A, providing a valuable benchmark for future in vivo studies of this compound.
Currently, there is a lack of published in vivo studies specifically validating the in vitro effects of this compound. However, in vitro research on the related compound Gancaonin N has demonstrated its potential to mitigate inflammatory responses.[1][2] Studies on Gancaonin N have shown it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 cells.[2] Furthermore, it has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated A549 cells by downregulating the NF-κB and MAPK signaling pathways.[1][2] These findings underscore the need for in vivo models to confirm these anti-inflammatory activities.[1]
In contrast, substantial in vivo research has been conducted on other flavonoids from Glycyrrhiza uralensis, providing a framework for comparison.
Comparative In Vivo Anti-Inflammatory Effects
The following tables summarize the in vivo anti-inflammatory effects of Total Flavonoids from Glycyrrhiza uralensis, Licochalcone A, and Liquiritigenin in rodent models.
Table 1: In Vivo Efficacy of Total Flavonoids from G. uralensis in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | Inhibition of Paw Edema (%) | Reference |
| TFF | 500 mg/kg | Significant, comparable to Indomethacin | [3][4][5] |
| TFF | 250 mg/kg | Dose-dependent inhibition | [3][4][5] |
| TFF | 125 mg/kg | Dose-dependent inhibition | [3][4][5] |
| Indomethacin | 10 mg/kg | Significant inhibition | [4] |
TFF: Total Flavonoids from G. uralensis*
Table 2: In Vivo Effects of G. uralensis Flavonoids on Inflammatory Markers
| Compound | Model | Dose | Key Biomarker Changes | Reference |
| Total Flavonoids | Carrageenan-induced paw edema (rat) | 250-500 mg/kg | ↓ TNF-α, ↓ IL-1β, ↓ iNOS, ↓ NO, ↓ MDA, ↑ SOD | [3][5] |
| Licochalcone A | LPS-induced acute lung injury (mouse) | 20-80 mg/kg | ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ MPO activity | [6][7] |
| Licochalcone A | Collagen antibody-induced arthritis (mouse) | 25-50 mg/kg | ↓ Pro-inflammatory cytokines | [7] |
| Liquiritigenin | Carrageenan-induced paw edema (rat) | Not specified | Inhibition of edema formation | [8][9] |
| Isoliquiritigenin | Carrageenan-induced pleurisy | Not specified | ↓ NF-κB and NLRP3 pathways | [10] |
↓ indicates a decrease, ↑ indicates an increase. MPO: Myeloperoxidase; MDA: Malondialdehyde; SOD: Superoxide Dismutase.
Signaling Pathways
The anti-inflammatory effects of these flavonoids are primarily attributed to their modulation of key signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of inflammation.
Figure 1. Inhibition of NF-κB and MAPK pathways by G. uralensis flavonoids.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds in acute inflammation.[11]
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Rats are divided into control, standard drug (e.g., Indomethacin, 10 mg/kg), and test groups. The test compounds (e.g., Total Flavonoids from G. uralensis at 125, 250, and 500 mg/kg) are administered orally.
-
Induction of Edema: One hour after administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 2. Workflow for the carrageenan-induced paw edema model.
LPS-Induced Acute Lung Injury in Mice
This model is used to evaluate the effects of compounds on acute lung inflammation.
-
Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Grouping and Administration: Mice are divided into control, LPS, and LPS + test compound groups. The test compound (e.g., Licochalcone A at 20, 40, and 80 mg/kg) is administered, often intraperitoneally, one hour before LPS challenge.
-
Induction of Injury: Mice are anesthetized, and Lipopolysaccharide (LPS) (0.5 mg/kg) is instilled intranasally to induce lung injury.[6]
-
Sample Collection: 24 hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and protein leakage. Lung tissues are collected for histology and measurement of myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-6, IL-1β).[6]
-
Data Analysis: Parameters from the treatment groups are compared to the LPS group.
Conclusion
While this compound remains a promising candidate for anti-inflammatory therapy based on the in vitro evidence of related compounds, the absence of in vivo data is a critical gap. The significant in vivo anti-inflammatory activities of other flavonoids from Glycyrrhiza uralensis, such as Licochalcone A, Liquiritigenin, and Isoliquiritigenin, provide a strong rationale and a comparative framework for future in vivo investigations of this compound. These studies should aim to confirm its efficacy in established models of inflammation and elucidate its mechanism of action, particularly in relation to the NF-κB and MAPK signaling pathways.
References
- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 8. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-kappaB-dependent iNOS and proinflammatory cytokines production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Navigating the Anti-Inflammatory Landscape of Prenylated Isoflavones: A Comparative Guide on Structure-Activity Relationships
A comparative analysis of prenylated isoflavones reveals key structural determinants for their anti-inflammatory activity. While direct structure-activity relationship (SAR) studies on Gancaonin M analogs are not available in current scientific literature, this guide leverages data from closely related compounds, with a focus on the well-documented Gancaonin N, to provide researchers, scientists, and drug development professionals with insights into this promising class of natural products.
This compound, a methoxyisoflavone isolated from Glycyrrhiza uralensis, belongs to the extensive family of prenylated isoflavonoids. These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The addition of a prenyl group to the isoflavone scaffold is often crucial for enhanced bioactivity. This guide synthesizes available data to elucidate the SAR of this compound class in the context of their anti-inflammatory properties.
Comparative Anti-Inflammatory Activity of Prenylated Isoflavones
The anti-inflammatory potential of prenylated isoflavones is often initially assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the NO inhibitory activity of Gancaonin N and other relevant prenylated isoflavones.
| Compound | Structure | Source Organism | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| Gancaonin N | 5,7,2',4'-tetrahydroxy-8-(3-methylbut-2-enyl)isoflavone | Glycyrrhiza uralensis | Reported to have significant inhibitory effect on NO production |
| Ficucaricone A | (A novel prenylated isoflavone derivative) | Ficus carica | 0.89 ± 0.05 |
| Ficucaricone B | (A novel prenylated isoflavone derivative) | Ficus carica | 1.21 ± 0.08 |
| Ficucaricone C | (A novel prenylated isoflavone derivative) | Ficus carica | 2.54 ± 0.11 |
| Ficucaricone D | (A novel prenylated isoflavone derivative) | Ficus carica | 3.16 ± 0.15 |
| Cajanin | 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone | Canavalia lineata | 19.38 ± 0.05 |
Note: Direct comparative IC50 values for Gancaonin N from a single study alongside other analogs were not available. However, multiple studies confirm its potent anti-inflammatory activity by significantly inhibiting NO production.[1][2][3]
From the available data, several structure-activity relationship trends can be inferred:
-
Prenylation: The presence of a prenyl group is generally associated with potent anti-inflammatory activity. This lipophilic moiety may enhance the interaction of the isoflavone with cellular membranes and target proteins.[4]
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings influence the activity.
-
Other Substitutions: The presence and nature of other functional groups, such as methoxy groups, can modulate the anti-inflammatory potency.
Mechanism of Action: The NF-κB and MAPK Signaling Pathways
Gancaonin N and related prenylated isoflavones exert their anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] In LPS-stimulated macrophages, these pathways are activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Gancaonin N has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway and prevent the nuclear translocation of NF-κB.[1][2][3] This, in turn, suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively, as well as the expression of pro-inflammatory cytokines.
Caption: Gancaonin N inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of this compound analogs and related compounds.
In Vitro Anti-inflammatory Activity Workflow
The general workflow for assessing the anti-inflammatory potential of a compound in vitro is depicted below.
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5] Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[5]
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][6]
-
Procedure:
-
After LPS stimulation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[5]
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[5]
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
General Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Following another washing step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The cytokine concentration in the samples is determined by comparison to the standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key phosphorylated proteins in the NF-κB and MAPK signaling pathways in the cell lysates.[7][8]
-
Procedure:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, phospho-IκBα, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[7][8]
-
Conclusion
While a dedicated structure-activity relationship guide for this compound analogs is currently unfeasible due to a lack of published data, the analysis of related prenylated isoflavones, particularly Gancaonin N, provides valuable insights for researchers. The presence and position of the prenyl group, along with the hydroxylation pattern of the isoflavone core, are critical determinants of anti-inflammatory activity. The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed herein offer a standardized approach for the comparative evaluation of novel this compound analogs and other prenylated isoflavones as potential anti-inflammatory drug candidates. Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to delineate their specific structure-activity relationships.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Gancaonin M
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Gancaonin M. It outlines essential personal protective equipment (PPE), handling procedures, storage requirements, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following safety protocols is mandatory to minimize exposure and ensure personal safety.
1. Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended for all procedures involving this compound.
2. Personal Protective Equipment:
-
Eye Protection: Always wear safety glasses or goggles that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Chemical-resistant gloves are required.[1] Gloves must be inspected for integrity before each use. Employ proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contamination.[1] After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices, and then wash and dry your hands thoroughly.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1] The type of body protection should be chosen based on the concentration and amount of the hazardous substance and the specific work being performed.[1]
-
Respiratory Protection: In situations where dust formation is possible or ventilation is inadequate, wear a NIOSH-approved respirator.[1]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Quantitative Data Summary
| Property | Value | Source |
| Purity | >97% | [1] |
| Storage Temperature (Long-term) | -20°C | [1] |
| Storage Temperature (Short-term) | 2-8°C | [1] |
Emergency and Disposal Protocols
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water.[2] Do not induce vomiting. Call a physician or poison control center immediately. |
Accidental Release Measures:
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Avoid dust formation.[1]
-
Prevent the product from entering drains.[1]
-
Sweep or shovel the spilled material into a suitable, closed container for disposal.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of the material down the drain or into the environment.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
